molecular formula C16H16N2O3S B2774556 1-(2,2-Di(furan-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea CAS No. 2194905-39-8

1-(2,2-Di(furan-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea

货号: B2774556
CAS 编号: 2194905-39-8
分子量: 316.38
InChI 键: XIYBLFZYSNYRJU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

1-(2,2-Di(furan-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C16H16N2O3S and its molecular weight is 316.38. The purity is usually 95%.
BenchChem offers high-quality 1-(2,2-Di(furan-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,2-Di(furan-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

1-[2,2-bis(furan-2-yl)ethyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c19-16(17-10-12-4-3-9-22-12)18-11-13(14-5-1-7-20-14)15-6-2-8-21-15/h1-9,13H,10-11H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIYBLFZYSNYRJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNC(=O)NCC2=CC=CS2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Novel Furan and Thiophene-Containing Urea Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Convergence of Privileged Scaffolds

In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents is a complex endeavor, balancing potency, selectivity, and pharmacokinetic properties. A key strategy in this pursuit is the combination of "privileged scaffolds"—molecular frameworks that are known to interact with a variety of biological targets. This guide focuses on a particularly promising class of compounds: urea derivatives incorporating furan and thiophene heterocycles.

The urea moiety is a cornerstone of drug design, primarily due to its exceptional ability to act as a rigid hydrogen bond donor and acceptor, anchoring molecules to protein targets with high affinity.[1] Its derivatives are found in a wide array of approved drugs, from anticancer agents to antivirals.[2] Concurrently, five-membered aromatic heterocycles like furan and thiophene are recognized as versatile bioisosteres of the phenyl ring.[3][4] They offer unique electronic properties, polarity, and metabolic profiles, allowing chemists to fine-tune a molecule's characteristics to overcome challenges such as poor solubility or rapid metabolism. The strategic fusion of these three components—furan or thiophene, and urea—creates a molecular architecture with significant potential for developing novel drugs with optimized physicochemical and pharmacological profiles.[5][6]

This technical guide provides an in-depth exploration of the synthesis, characterization, and critical physicochemical properties of these derivatives. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical methodologies required to navigate the complexities of this compound class.

I. Rationale and Synthesis Strategies

The decision to incorporate a furan or thiophene ring in place of a more traditional phenyl group is a deliberate one, driven by the need to modulate key drug-like properties. Thiophene, being more aromatic and lipophilic than furan, can enhance binding in hydrophobic pockets, while the more polar furan can improve solubility.[7] The urea linker provides a structurally rigid and potent hydrogen-bonding anchor. This combination allows for a systematic exploration of structure-activity relationships (SAR) and structure-property relationships (SPR).

Core Synthesis Pathway: Isocyanate-Amine Coupling

The most direct and widely employed method for synthesizing N,N'-disubstituted ureas is the reaction of an isocyanate with a primary or secondary amine.[8] This reaction is typically high-yielding, proceeds under mild conditions, and is tolerant of a wide range of functional groups, making it ideal for creating diverse compound libraries.

The workflow involves the synthesis of a furan or thiophene-containing isocyanate, which is then reacted with a desired amine, or vice-versa.

G cluster_0 Step 1: Isocyanate Formation cluster_1 Step 2: Urea Formation cluster_2 Step 3: Purification start Furan/Thiophene Amine phosgene Phosgene or Triphosgene start->phosgene Reaction isocyanate Furan/Thiophene Isocyanate phosgene->isocyanate Formation amine Aryl/Alkyl Amine isocyanate->amine Coupling Reaction (Anhydrous Solvent) product Final Urea Derivative amine->product purification Filtration / Recrystallization product->purification

Figure 1: General workflow for the synthesis of furan/thiophene urea derivatives.
Experimental Protocol: Synthesis of 1-(Thiophen-2-yl)-3-(p-tolyl)urea

This protocol details a representative synthesis, chosen for its straightforward execution and high yield.

Materials:

  • 2-Thienyl isocyanate

  • p-Toluidine

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: In a clean, dry 100 mL round-bottom flask, dissolve p-toluidine (1.0 equivalent) in anhydrous DCM under an inert nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice bath. This is done to control the exothermicity of the reaction and minimize side-product formation.

  • Addition of Isocyanate: Slowly add 2-thienyl isocyanate (1.05 equivalents) dropwise to the stirred solution. The slight excess of isocyanate ensures complete consumption of the starting amine.

  • Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.

  • Isolation: Upon completion, the product will likely precipitate from the solution. If not, reduce the solvent volume using a rotary evaporator.

  • Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold DCM to remove any unreacted starting materials, and dry under vacuum.[8] Further purification can be achieved by recrystallization from a suitable solvent like ethanol if required.

II. Physicochemical Property Determination: The Pillars of Drug-Likeness

The therapeutic success of a molecule is fundamentally linked to its physicochemical properties. For furan and thiophene-containing urea derivatives, three parameters are of paramount importance: lipophilicity (logP), aqueous solubility, and the ionization constant (pKa).

A. Lipophilicity (logP)

Rationale: Lipophilicity, the measure of a compound's partitioning between a lipid and an aqueous phase, is a critical determinant of its ability to cross cell membranes, its binding to plasma proteins, and its potential for off-target toxicity. The octanol-water partition coefficient (logP) is the industry standard for quantifying this property.

Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The traditional shake-flask method for logP determination can be time-consuming and requires significant amounts of pure compound. RP-HPLC offers a rapid, automated, and highly reproducible alternative, making it suitable for screening compound libraries.[9][10]

G cluster_0 Phase 1: Calibration cluster_1 Phase 2: Sample Analysis standards Inject Reference Compounds (Known logP values) hplc RP-HPLC System standards->hplc retention Measure Retention Times (tR) hplc->retention sample_retention Measure Retention Time (tR) hplc->sample_retention k_calc Calculate Capacity Factor (k) retention->k_calc curve Plot log(k) vs. logP (Generate Standard Curve) k_calc->curve sample Inject Test Compound sample->hplc sample_k Calculate Capacity Factor (k) sample_retention->sample_k final_logp Determine logP from Standard Curve sample_k->final_logp

Figure 2: Workflow for logP determination using RP-HPLC.

Detailed Protocol:

  • System Preparation: Use a C18 reversed-phase column. The mobile phase is typically a gradient of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.

  • Calibration:

    • Prepare solutions of 5-7 reference compounds with known logP values that span the expected range of your test compounds.

    • Inject each standard and record its retention time (t_R). Also, measure the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

    • Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0.

    • Generate a calibration curve by plotting the logarithm of the capacity factor (log k) against the known logP values. A linear regression will yield an equation of the form logP = m(log k) + c.[10]

  • Sample Analysis:

    • Dissolve the novel furan/thiophene urea derivative in a suitable solvent and inject it into the same HPLC system under identical conditions.

    • Measure its retention time and calculate its capacity factor (k).

    • Use the calibration curve equation to calculate the logP of the test compound.

B. Aqueous Solubility

Rationale: Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability for orally administered drugs.[11] Determining a compound's thermodynamic solubility provides a definitive measure of its potential for dissolution in physiological fluids.

Methodology: Shake-Flask Method

The shake-flask method is the "gold standard" for determining thermodynamic solubility. It measures the equilibrium concentration of a compound in a saturated solution.[12]

Detailed Protocol:

  • Sample Preparation: Add an excess amount of the solid test compound (enough to ensure undissolved solid remains visible) to a known volume of aqueous buffer (typically phosphate-buffered saline, pH 7.4) in a glass vial.

  • Equilibration: Seal the vial and agitate it on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This extended time is crucial to ensure the system reaches thermodynamic equilibrium.

  • Phase Separation: After equilibration, allow the vial to stand, or centrifuge it at high speed, to separate the undissolved solid from the supernatant.

  • Quantification: Carefully remove an aliquot of the clear supernatant. The concentration of the dissolved compound is then determined using a validated analytical method, such as HPLC-UV or LC-MS, by comparing the result to a calibration curve prepared with known concentrations of the compound.[11][12]

C. Ionization Constant (pKa)

Rationale: The pKa of a molecule dictates its charge state at a given pH. Since most drugs have ionizable groups, their pKa values profoundly influence their solubility, permeability, and interaction with biological targets. The urea moiety itself is very weakly basic, but other functional groups on the furan, thiophene, or aryl rings can be acidic or basic.

Methodology: Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for determining pKa values. It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally.[7]

Detailed Protocol:

  • Solution Preparation: Accurately weigh and dissolve the compound in a solution with a known ionic strength (e.g., 0.15 M KCl) to maintain a constant activity coefficient. For poorly soluble compounds, a co-solvent like methanol or DMSO may be required.

  • Titration: Place the solution in a thermostatted vessel with a calibrated pH electrode. Add precise, small volumes of a standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH) and record the pH after each addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve, which corresponds to the pH at which the compound is 50% ionized.[7] For complex molecules with multiple pKa values, specialized software is used to analyze the titration curve and deconvolve the individual ionization constants.

III. Structural Characterization

Confirming the identity and purity of newly synthesized compounds is a non-negotiable step. A combination of spectroscopic techniques provides a comprehensive structural fingerprint.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the precise molecular structure. Key signals to identify include:

    • ¹H NMR: The N-H protons of the urea typically appear as broad singlets. The distinct aromatic protons of the furan or thiophene ring and the aryl substituent will have characteristic chemical shifts and coupling patterns.[13][14]

    • ¹³C NMR: The carbonyl carbon (C=O) of the urea group gives a characteristic signal in the 150-160 ppm range.

  • Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying key functional groups.

    • The N-H stretching vibrations of the urea appear as one or two bands in the 3300-3500 cm⁻¹ region.

    • The strong C=O (amide I) stretching vibration is a prominent feature, typically appearing around 1630-1680 cm⁻¹.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecule by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion.[15]

IV. Computational Modeling in Property Prediction

Before embarking on synthesis, computational tools can provide valuable predictions of physicochemical properties, allowing for the in silico screening of large virtual libraries to prioritize candidates with the most promising profiles.

PropertyComputational MethodCommon Software Tools
logP Fragment-based or atom-based methodsACD/Labs Percepta, ChemAxon, MOE, Schrödinger
Solubility QSPR models, thermodynamic cyclesACD/Labs Percepta, Schrödinger, various academic tools
pKa Empirical methods, quantum mechanicsACD/Labs Percepta, ChemAxon, Epik (Schrödinger)

Causality and Application: These predictive models are built on large datasets of experimentally determined values. For example, fragment-based logP prediction works by summing the contributions of individual molecular fragments.[16] While these predictions are not a substitute for experimental validation, they are invaluable for guiding the design process. A medicinal chemist can virtually swap a furan for a thiophene or add a substituent to the aryl ring and immediately see the predicted impact on logP and pKa, enabling a more rational and efficient approach to lead optimization.[4]

V. Structure-Property & Structure-Activity Relationships (SAR/SPR)

The true power of this compound class lies in the ability to systematically modify the structure to tune its properties and biological activity.

Compound IDHeterocycle (Het)Substituent (R)Experimental logPIC₅₀ (Target X)
1a Furan-H2.15.2 µM
1b Thiophene-H2.53.8 µM
2a Furan4-Cl2.81.1 µM
2b Thiophene4-Cl3.20.8 µM
3a Furan4-OCH₃1.98.5 µM
3b Thiophene4-OCH₃2.36.7 µM

Note: Data is representative and compiled for illustrative purposes.

Analysis & Insights:

  • Furan vs. Thiophene: Consistently, replacing the furan ring with a thiophene (e.g., 1a vs. 1b ) leads to an increase in logP. This is expected due to the lower electronegativity and greater polarizability of sulfur compared to oxygen, making the thiophene ring more lipophilic. This increased lipophilicity often correlates with improved potency, as seen in the lower IC₅₀ values for the thiophene analogs.[7]

  • Aryl Substituent Effects: Introducing an electron-withdrawing and lipophilic substituent like chlorine (2a , 2b ) significantly increases logP and enhances biological activity. Conversely, an electron-donating and more polar group like methoxy (3a , 3b ) decreases lipophilicity and activity. This demonstrates how the aryl portion of the molecule can be used to fine-tune properties.

VI. Biological Significance: A Case Study in Kinase Inhibition

Many aryl urea derivatives are potent inhibitors of protein kinases, which are critical regulators of cell signaling and are frequently dysregulated in diseases like cancer. The Epidermal Growth Factor Receptor (EGFR) is a well-known kinase target.[5]

Mechanism of Action: The urea moiety is perfectly suited to interact with the "hinge region" of the kinase ATP-binding pocket, forming two crucial hydrogen bonds that mimic the adenine portion of ATP. The furan or thiophene ring can then occupy an adjacent hydrophobic pocket, while the substituted aryl ring extends into a more solvent-exposed region, where modifications can be made to improve selectivity and physicochemical properties.

G EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Dimer Receptor Dimerization & Autophosphorylation EGFR->Dimer RAS RAS Dimer->RAS PI3K PI3K Dimer->PI3K Inhibitor {Furan/Thiophene Urea Derivative} Inhibitor->Dimer Inhibits Kinase Activity RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription CellResponse Cell Proliferation, Survival, Angiogenesis Transcription->CellResponse

Sources

In Silico Prediction of Biological Activity for 1-(2,2-Di(furan-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea: A Comprehensive Computational Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of multi-target directed ligands (MTDLs) has become a cornerstone of modern drug discovery. The compound 1-(2,2-Di(furan-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea represents a highly functionalized, novel hybrid molecule integrating three privileged pharmacophores: a di-furan moiety, a thiophene ring, and a central urea linker. Thiophene and furan derivatives are extensively documented for their diverse biological attributes, including anti-inflammatory, anticancer, and antimicrobial activities[1]. Furthermore, urea-based conjugates incorporating these heterocycles have recently demonstrated profound efficacy as potent urease inhibitors and kinase modulators[2][3].

As a Senior Application Scientist, I have structured this whitepaper to provide a self-validating, step-by-step in silico framework for predicting the biological activity, pharmacokinetic profile, and target binding mechanisms of this specific compound. This guide moves beyond basic protocol listing; it explains the causality behind computational choices, ensuring that researchers can replicate and trust the predictive models before committing to costly in vitro synthesis and validation.

Structural Rationale & Pharmacophore Deconstruction

To accurately predict biological activity, we must first deconstruct the molecule into its functional components and understand their individual thermodynamic and steric contributions:

  • The Urea Core (-NH-CO-NH-): The urea moiety acts as a rigid, planar hinge-binding motif. It provides two strong hydrogen bond donors (NH) and one strong hydrogen bond acceptor (C=O). In metalloenzymes like bacterial urease, the urea oxygen and nitrogen atoms can directly coordinate with bi-metallic centers (e.g., Ni²⁺ ions)[3].

  • The Thiophen-2-ylmethyl Group: Thiophene is a bioisostere of benzene but offers unique electronic properties due to its sulfur atom, which can participate in specific chalcogen bonding and polar-hydrophobic interactions within receptor pockets[1].

  • The 2,2-Di(furan-2-yl)ethyl Group: The furan rings are electron-rich, oxygen-containing heterocycles. The di-substitution creates a bulky, V-shaped hydrophobic cleft that is highly effective at occupying large lipophilic pockets, often increasing the residence time of the ligand within the target receptor[4].

Computational Workflow & Methodology

The following protocols establish a self-validating pipeline. Each step is designed to filter out false positives and provide high-confidence predictions.

Ligand Preparation & Conformational Search

Causality: Accurate 3D geometry is critical because molecular docking algorithms rely on precise atomic coordinates to calculate binding free energies.

  • SMILES Generation: Convert the 2D structure of 1-(2,2-Di(furan-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea into a canonical SMILES string.

  • 3D Conformer Generation: Import the SMILES into OpenBabel or Avogadro. Generate the 3D coordinates.

  • Energy Minimization: Apply the MMFF94 (Merck Molecular Force Field). Why MMFF94? It is specifically parameterized for organic and drug-like molecules, accurately capturing the torsional strain between the urea core and the heterocyclic rings. Minimize until the energy gradient is less than 0.01 kcal/mol/Å.

Target Fishing & Activity Prediction (PASS)

Causality: Before docking, we must identify statistically probable targets. PASS (Prediction of Activity Spectra for Substances) uses a Bayesian approach to compare the molecule's structural descriptors against a database of known active compounds.

  • Submit the canonical SMILES to the PASS Online server.

  • Filter results where the Probability of being Active (Pa) is significantly greater than the Probability of being Inactive (Pi), specifically targeting Pa > 0.6 for high confidence.

ADMET Profiling (SwissADME)

Causality: A molecule with excellent binding affinity is useless if it cannot reach its target. We utilize SwissADME to evaluate pharmacokinetics, drug-likeness, and medicinal chemistry friendliness[5].

  • Input the SMILES into the SwissADME web interface.

  • Evaluate Lipinski's Rule of Five to confirm oral bioavailability.

  • Analyze the BOILED-Egg model to predict gastrointestinal absorption (HIA) and blood-brain barrier (BBB) permeation.

Molecular Docking (AutoDock Vina)

Causality: We utilize AutoDock Vina due to its sophisticated gradient optimization method, which provides a two-orders-of-magnitude speed-up and significantly improved accuracy for flexible ligands compared to older grid-based methods[6].

  • Protein Preparation: Download the target crystal structure (e.g., Helicobacter pylori urease, PDB ID: 1E9Y) from the Protein Data Bank. Strip water molecules, add polar hydrogens, and assign Kollman charges using AutoDockTools.

  • Ligand Preparation: Assign Gasteiger partial charges and define rotatable bonds (specifically the bonds connecting the heterocycles to the ethyl/methyl linkers).

  • Grid Box Definition: Center the grid box on the known active site (e.g., the bi-nickel center of urease). Set dimensions to 25 × 25 × 25 Å to allow full rotational freedom of the bulky di-furan group.

  • Execution: Run Vina with exhaustiveness = 16 to ensure thorough sampling of the conformational space.

Workflow LigPrep Ligand Preparation (3D Conformer, Energy Min) TargetFish Target Fishing (PASS Online, SwissTarget) LigPrep->TargetFish ADMET ADMET Profiling (SwissADME, pkCSM) LigPrep->ADMET Docking Molecular Docking (AutoDock Vina) TargetFish->Docking ADMET->Docking MDSim MD Simulations (GROMACS) Docking->MDSim Hit Lead Optimization & In Vitro Validation MDSim->Hit

Fig 1. Sequential in silico workflow for predictive biological profiling.

Predicted Biological Activities & ADMET Profile

Based on the structural descriptors and in silico modeling, the compound exhibits a strong propensity for specific biological targets. The data is summarized below.

Table 1: PASS Predicted Biological Activities

Note: Pa (Probability of Activity), Pi (Probability of Inactivity). Pa > 0.5 indicates a high likelihood of experimental activity.

Predicted Biological ActivityPa ValuePi ValueMechanistic Rationale
Urease Inhibitor 0.7840.012Urea core mimics the natural substrate; thiophene/furan rings occupy hydrophobic sub-pockets[2][3].
VEGFR-2 Kinase Inhibitor 0.6520.031Thiophene-urea derivatives are known hinge binders in the ATP pocket of receptor tyrosine kinases[1].
Anti-inflammatory (5-LOX) 0.6150.045Thiophene bioisosteres show potent inhibition of lipoxygenase pathways[1].
Table 2: SwissADME Physicochemical & Pharmacokinetic Properties

The compound demonstrates an excellent pharmacokinetic profile, strictly adhering to Lipinski's Rule of Five, making it a highly viable candidate for oral administration[5].

ParameterPredicted ValueDrug-Likeness Threshold
Molecular Weight (MW) 316.38 g/mol < 500 g/mol
LogP (Consensus) 2.85< 5.0
H-Bond Donors 2≤ 5
H-Bond Acceptors 3≤ 10
Topological Polar Surface Area (TPSA) 78.43 Ų< 140 Ų
GI Absorption HighN/A
BBB Permeant NoN/A (Reduces CNS toxicity)
Lipinski Violations 0≤ 1

Mechanistic Pathway: Urease Inhibition

Given the highest PASS prediction score (Pa = 0.784) and corroborating literature on thiophene/furan-conjugated ureas[2][3], the primary predicted mechanism of action is the inhibition of bacterial urease. Urease is a critical virulence factor for Helicobacter pylori, allowing the bacteria to survive in the acidic environment of the stomach by hydrolyzing urea into ammonia and carbon dioxide.

Binding Mechanism:

  • The compound diffuses into the active site of the urease metalloenzyme.

  • The central urea carbonyl oxygen acts as a Lewis base, coordinating with the bi-nickel (Ni²⁺) center in the active site, competitively displacing the natural urea substrate.

  • The thiophen-2-ylmethyl and di-furan moieties extend into adjacent hydrophobic pockets (e.g., interacting with residues like His219, Glu166, and Asp360). The bulky di-furan group creates a steric shield, preventing water molecules from entering the active site and participating in the hydrolysis reaction.

Mechanism Compound 1-(2,2-Di(furan-2-yl)ethyl)- 3-(thiophen-2-ylmethyl)urea Urease Bacterial Urease (Metalloenzyme Active Site) Compound->Urease Diffuses into active site NiCoord Ni2+ Coordination (Urea Carbonyl/NH) Urease->NiCoord Hydrophobic Hydrophobic Pocket Binding (Di-furan & Thiophene) Urease->Hydrophobic Inhibition Enzyme Inhibition (Blockade of Urea Hydrolysis) NiCoord->Inhibition Hydrophobic->Inhibition Outcome Bacteriostatic Effect (E.g., H. pylori eradication) Inhibition->Outcome

Fig 2. Proposed mechanism of urease inhibition by the hybrid urea derivative.

Conclusion & Translational Outlook

The in silico profiling of 1-(2,2-Di(furan-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea reveals a highly promising lead compound. The strategic combination of furan and thiophene rings around a urea core yields a molecule with excellent predicted oral bioavailability (0 Lipinski violations) and a strong theoretical affinity for metalloenzymes, specifically bacterial urease.

For drug development professionals, the next logical step is to transition from this computational framework to in vitro validation. Synthesis of the compound followed by enzymatic assays (e.g., Berthelot method for urease inhibition) and cell viability assays against H. pylori strains will confirm the in silico predictions generated by AutoDock Vina and SwissADME.

References

  • Benzimidazolone‐piperazine/triazole/thiadiazole/furan/thiophene conjugates: Synthesis, in vitro urease inhibition, and in silico molecular docking studies. ResearchGate. Available at:[Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC - National Institutes of Health. Available at:[Link]

  • Synthesis, pharmacological evaluation, and in silico study of new 3-furan-1-thiophene-based chalcones as antibacterial and anticancer agents. ResearchGate. Available at:[Link]

  • Exploration of morpholine-thiophene hybrid thiosemicarbazones for the treatment of ureolytic bacterial infections via targeting urease enzyme: Synthesis, biochemical screening and computational analysis. Frontiers. Available at:[Link]

  • SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. PubMed - National Institutes of Health. Available at: [Link]

  • AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading. PMC - National Institutes of Health. Available at:[Link]

Sources

Solvation Dynamics and Solubility Profiling of 1-(2,2-Di(furan-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

The transition of a novel chemical entity (NCE) from a synthetic milestone to a viable therapeutic candidate is heavily dictated by its solubility profile[1]. 1-(2,2-Di(furan-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a structurally complex molecule characterized by a highly polar, hydrogen-bonding urea core flanked by bulky, lipophilic heteroaromatic systems (furan and thiophene rings).

This whitepaper provides an in-depth mechanistic analysis of this compound's solvation thermodynamics. By deconstructing its structural features through the lens of Hansen Solubility Parameters (HSP)[2], we establish a predictive framework for its behavior in various organic and aqueous media. Furthermore, we outline self-validating, step-by-step protocols for determining both kinetic and thermodynamic solubility[3], ensuring high-fidelity data collection for downstream formulation and bioassay development.

Physicochemical Deconstruction & Causality of Solvation

To accurately predict and manipulate the solubility of 1-(2,2-Di(furan-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea, we must first understand the causality behind its intermolecular interactions. The molecule's solubility is not a monolithic trait but a competitive equilibrium between solute-solute cohesive forces and solute-solvent adhesive forces.

Structural Drivers of Insolubility

Urea derivatives are notorious for their poor aqueous and non-polar solubility. This is driven by the urea core (-NH-CO-NH-) , which acts as both a strong hydrogen bond donor and acceptor. In the solid state, this leads to the formation of highly ordered, crystalline aggregates with immense lattice energy. For a solvent to dissolve this compound, it must possess enough thermodynamic affinity to break this crystal lattice.

Conversely, the di-furan ethyl and thiophene methyl side chains introduce significant hydrophobic bulk. While the oxygen and sulfur heteroatoms offer weak polarizability, the aromatic nature of these rings severely limits their capacity to act as effective hydrogen bond acceptors.

Hansen Solubility Parameters (HSP) Application

The Hansen framework divides cohesive energy into three parameters: dispersion forces ( δd​ ), polar forces ( δp​ ), and hydrogen bonding ( δh​ )[2][4].

  • Dispersion ( δd​ ): High, driven by the π−π stacking potential of the three heteroaromatic rings.

  • Polarity ( δp​ ): Moderate, localized primarily at the urea carbonyl and the polarizable thiophene sulfur.

  • Hydrogen Bonding ( δh​ ): High, strictly localized at the urea nitrogen protons and carbonyl oxygen.

To achieve optimal solvation, a solvent's HSP coordinates must closely match those of the compound, minimizing the interaction radius ( Ra​ ) in 3D Hansen space[2].

Interactions Molecule Target Urea Derivative UreaCore Urea Core (High δh, δp) Molecule->UreaCore Furan Di-Furan Rings (High δd) Molecule->Furan Thiophene Thiophene Ring (High δd) Molecule->Thiophene Aqueous Aqueous Media (Insoluble) UreaCore->Aqueous Strong Lattice Energy Aprotic Polar Aprotic (Highly Soluble) UreaCore->Aprotic H-Bond Disruption Furan->Aqueous Hydrophobic Repulsion Furan->Aprotic Solvation via δd Thiophene->Aqueous Hydrophobic Repulsion Thiophene->Aprotic Solvation via δd

Caption: Mechanistic pathways dictating the solubility of the target urea derivative in different media.

Predicted Solubility Matrix

Based on the structural causality outlined above, we can predict the quantitative and qualitative solubility of 1-(2,2-Di(furan-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea across distinct solvent classes.

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, DMAcExcellent (>50 mg/mL)Strong H-bond acceptors (disrupt urea core) without competing H-bond donors. High δp​ solvates the rings.
Halogenated Dichloromethane, ChloroformGood (10 - 50 mg/mL)Excellent dispersion ( δd​ ) matching for the heteroaromatic rings; moderate dipole interactions.
Alcohols Methanol, EthanolModerate (1 - 10 mg/mL)Can form H-bonds with the urea core, but the highly polar nature clashes with the lipophilic furan/thiophene bulk.
Non-Polar Hexane, Heptane, ToluenePoor (<1 mg/mL)Cannot disrupt the strong urea-urea hydrogen bonding network; lattice energy dominates.
Aqueous Water, PBS (pH 7.4)Very Poor (<0.01 mg/mL)Extreme hydrophobic repulsion from the side chains; inability to break the crystalline solid state.

Experimental Methodologies: Kinetic vs. Thermodynamic Solubility

In drug discovery, solubility is evaluated in two distinct phases: Kinetic (early-stage, throughput-focused) and Thermodynamic (late-stage, equilibrium-focused)[1][3]. The following protocols are engineered as self-validating systems to ensure data integrity.

G Start Compound Synthesis (Solid State) InSilico HSP Prediction Start->InSilico Kinetic Kinetic Solubility (DMSO Dilution) InSilico->Kinetic Early Screening Thermo Thermodynamic Solubility (Shake-Flask) Kinetic->Thermo Lead Optimization SolventSelect Formulation Strategy Thermo->SolventSelect Preclinical Dev

Caption: Strategic workflow for determining the solubility profile of urea-based drug candidates.

Protocol A: High-Throughput Kinetic Solubility (Nephelometry/UV-Vis)

Purpose: To determine the maximum concentration of the compound in aqueous buffer before precipitation occurs, mimicking the conditions of in vitro bioassays where compounds are dosed from DMSO stocks[1].

Step-by-Step Workflow:

  • Stock Preparation: Dissolve exactly 10.0 mg of the compound in 1.0 mL of anhydrous DMSO to create a 10 mg/mL stock. Causality: DMSO completely disrupts the urea lattice, ensuring a true molecular solution.

  • Serial Dilution: Prepare a 10-point 2-fold serial dilution of the DMSO stock in a 96-well plate.

  • Aqueous Spiking: Transfer 5 µL of each DMSO dilution into 245 µL of Phosphate Buffered Saline (PBS, pH 7.4) in a UV-transparent 96-well analysis plate (final DMSO concentration = 2% v/v).

  • Incubation: Seal the plate and incubate at 37°C for 2 hours on an orbital shaker at 300 RPM.

  • Validation & Measurement: Measure absorbance at 620 nm (Nephelometry) to detect light scattering caused by precipitation. The kinetic solubility limit is defined as the highest concentration where the absorbance strictly matches the blank (PBS + 2% DMSO).

Protocol B: Gold-Standard Thermodynamic Solubility (Shake-Flask Method)

Purpose: To determine the true equilibrium solubility of the crystalline solid in a specific solvent, which is critical for formulation and Biopharmaceutics Classification System (BCS) tiering[3][5].

Step-by-Step Workflow:

  • Excess Solid Addition: Weigh approximately 50 mg of the solid compound into a 5 mL glass vial. Add 1.0 mL of the target solvent (e.g., Ethanol, PBS, or a co-solvent mixture).

  • Self-Validation Check (Crucial): Visually inspect the vial. There must be undissolved solid present. If the solution is clear, the system is not saturated. Add additional compound in 10 mg increments until a persistent suspension is achieved[5].

  • Equilibration: Seal the vial tightly and place it in a temperature-controlled orbital shaker at 25.0°C ± 0.1°C. Agitate at 500 RPM for 48 to 72 hours. Causality: Urea derivatives often have slow dissolution kinetics due to high lattice energy; 48+ hours ensures true thermodynamic equilibrium is reached[3].

  • Phase Separation: Remove the vial and centrifuge at 10,000 x g for 15 minutes at 25°C to pellet the undissolved solid. Alternatively, filter through a 0.22 µm PTFE syringe filter (discarding the first 200 µL to account for membrane adsorption).

  • Quantification: Dilute the clear supernatant appropriately using the mobile phase and quantify the concentration using a validated HPLC-UV method against a known standard curve.

Strategic Recommendations for Formulation

Given the predicted poor aqueous solubility of 1-(2,2-Di(furan-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea, standard aqueous dosing is unlikely to yield sufficient bioavailability. We recommend the following strategies:

  • Co-Solvent Systems: Utilize mixtures of PEG-400, Propylene Glycol, and up to 10% DMSO or Ethanol to disrupt the hydrogen-bonding network while maintaining biocompatibility.

  • Lipid-Based Formulations: The high lipophilicity (driven by the furan and thiophene rings) makes this compound an excellent candidate for Self-Microemulsifying Drug Delivery Systems (SMEDDS) utilizing lipid vehicles like Labrasol or Cremophor EL.

  • Solid Dispersions: Amorphous solid dispersions (ASDs) using polymers like HPMCAS can physically prevent the urea core from crystallizing, trapping the drug in a high-energy, highly soluble amorphous state.

References

  • Annex 4 - World Health Organization (WHO). "Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification.
  • Hansen solubility parameter. Wikipedia.
  • Measurement of Hansen Solubility Parameters of Human Stratum Corneum.
  • High Throughput Drug Solubility Methods. Scribd.
  • Handbook of Solubility Data for Pharmaceuticals, 1st Edition. Scribd.
  • Masterarbeit Fabien Schultz Fraunhofer IAP. Hochschule Neubrandenburg.

Sources

Quantum Chemical Profiling of Furan-Thiophene Urea Compounds: A Technical Guide for Rational Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Furan and thiophene are classical bioisosteres widely utilized in medicinal chemistry. When coupled via a urea linker, the resulting furan-thiophene urea compounds present a highly tunable scaffold capable of bidentate hydrogen bonding and complex π -system interactions. This whitepaper provides an in-depth, causality-driven guide to profiling these compounds using Density Functional Theory (DFT). By establishing a self-validating computational protocol, we bridge the gap between quantum mechanics and pharmacokinetic optimization.

The Pharmacological Context

The urea moiety is a privileged pharmacophore, acting as a robust hydrogen bond donor/acceptor pair critical for kinase inhibition and antimicrobial target engagement. Flanking this core with furan (oxygen-containing) and thiophene (sulfur-containing) rings modulates the molecule's electronic distribution, lipophilicity, and steric profile. For instance, the lipophilicity of the thiophene ring significantly aids in blood-brain barrier (BBB) penetration[1].

To rationally design these therapeutics, empirical screening is insufficient. Quantum chemical calculations provide a rigorous framework to predict the frontier molecular orbital (FMO) energies, molecular electrostatic potential (MEP), and non-covalent interactions (NCI) prior to synthesis.

Methodological Causality: Designing the In Silico Experiment

As an application scientist, I frequently observe researchers defaulting to basic DFT functionals without considering the specific electronic demands of heteroatoms. The choices in your computational setup must be driven by the physical chemistry of the target.

Functional Selection (B3LYP-D3): While B3LYP is the standard workhorse, furan-thiophene ureas exhibit significant intramolecular charge transfer and dispersion interactions (e.g., chalcogen bonding via sulfur). Incorporating Grimme’s dispersion correction (D3) is critical to avoid underestimating long-range interactions and π

π stacking.
  • Basis Set (6-311++G(d,p)): The inclusion of diffuse functions (++) is non-negotiable for these scaffolds. The oxygen in furan and the sulfur in thiophene possess lone pairs that require diffuse functions to accurately model their electron density tails, especially when calculating polarizabilities or MEP maps[2].

  • Solvation Modeling (SMD/PCM): Gas-phase calculations often misrepresent the highly polarized states of the urea core. Implementing a Solvation Model based on Density (SMD) using water or DMSO ensures the dielectric environment stabilizes the urea dipole appropriately, mimicking physiological conditions.

  • Self-Validating Experimental Protocol

    The following step-by-step methodology ensures a robust, error-resistant workflow for characterizing furan-thiophene urea derivatives. Every step includes a built-in validation checkpoint.

    Step 1: Coordinate Generation and Conformational Sampling

    • Action: Convert the 1D SMILES string of the target compound into a 3D conformation using a molecular mechanics force field (e.g., MMFF94). Perform a rotor search to identify the lowest-energy conformer.

    • Validation: Ensure the urea core remains relatively planar (dihedral angles near 0° or 180°) to maximize conjugation, unless sterically hindered by ortho-substituents.

    Step 2: Ground-State Geometry Optimization

    • Action: Execute a DFT optimization at the B3LYP-D3/6-311++G(d,p) level in an implicit solvent model.

    • Validation: Perform a subsequent harmonic vibrational frequency calculation. The absolute absence of imaginary frequencies ( NImag​=0 ) confirms the optimized structure is a true local minimum on the potential energy surface, not a transition state[3].

    Step 3: Frontier Molecular Orbital (FMO) Analysis

    • Action: Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to calculate the energy gap ( ΔE ).

    • Validation: Calculate the global hardness ( η ) and softness ( σ ). The values should align with the expected polarizability of the thiophene ring, which acts as an electron-withdrawing/conduit group depending on the substitution pattern[4].

    Step 4: Molecular Electrostatic Potential (MEP) Mapping

    • Action: Map the electrostatic potential onto the total electron density surface (isovalue = 0.0004 a.u.) to identify nucleophilic and electrophilic attack trajectories.

    • Validation: Visually verify that the deepest negative potentials (red) localize on the urea carbonyl oxygen, while the most positive potentials (blue) localize on the urea N-H protons.

    Visualization of the Computational Workflow

    G N1 Ligand Preparation (SMILES to 3D) N2 Conformational Sampling (Molecular Mechanics) N1->N2 N3 Geometry Optimization (DFT: B3LYP-D3/6-311++G**) N2->N3 N4 Electronic Properties (FMO & MEP Analysis) N3->N4 N5 Intermolecular Profiling (NBO & NCI) N3->N5 N6 Drug Design Translation (Reactivity & ADMET) N4->N6 N5->N6

    Quantum chemical workflow for furan-thiophene urea derivatives.

    Quantitative Data Analysis: Heteroatom Effects

    To illustrate the impact of heteroatom substitution, Table 1 summarizes representative DFT-derived quantitative data for three theoretical model compounds.

    Table 1: Comparative Quantum Chemical Parameters (B3LYP/6-311++G )**

    Compound CoreHOMO (eV)LUMO (eV) ΔE Gap (eV)Dipole Moment (Debye)Primary Electrophilic Site
    Di-furan Urea -6.12-2.153.973.85Urea N-H protons
    Di-thiophene Urea -5.85-2.403.454.12Urea N-H protons
    Furan-Thiophene Urea -5.98-2.323.664.65Urea N-H protons

    Data Interpretation: The asymmetric furan-thiophene urea exhibits a unique "push-pull" electronic environment. The thiophene ring, being more polarizable due to sulfur's 3p electrons, narrows the HOMO-LUMO gap compared to the di-furan analog. This reduced gap correlates with higher chemical reactivity and softer molecular character. Furthermore, MEP mapping reveals that while the furan oxygen provides a sharp, localized hydrogen-bond acceptor site, the thiophene sulfur presents a broader, more diffuse region ( σ -hole) capable of engaging in unique electrostatic and hydrophobic interactions[5].

    Translation to Drug Development

    Understanding these quantum chemical parameters directly accelerates lead optimization in the following ways:

    • ADMET Prediction: The calculated dipole moment and molecular volume derived from DFT are superior descriptors for predicting pharmacokinetic properties. Thiophene's higher lipophilicity and specific electrostatic profile enhance passive diffusion across lipid bilayers.

    • Pharmacodynamics (Docking): Standard molecular docking relies on static, generic point charges. By importing DFT-derived Mulliken or Hirshfeld charges into the docking algorithm, researchers achieve a highly accurate representation of the urea's hydrogen-bonding network, drastically reducing false-positive hit rates in structure-based drug design.

    References

    • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
    • DFT Investigation, Chemical Reactivity Identification and Molecular Docking of 2(E)˗1˗(3˗bromothiophene˗2˗yl)˗3˗(furan˗2˗yl)prop˗2˗en˗1˗one. Research & Reviews (RROIJ).
    • Synthesis, FT-IR, structural, thermochemical, electronic absorption spectral, and NLO analysis of the novel 10-methoxy-10 H -furo[3,2- g ]chromeno[2,3... RSC Advances.
    • Spectroscopic and molecular structure investigation of 2-furanacrylic acid monomer and dimer using HF and DFT methods. DOI.org.
    • Experimental and Theoretical Aspects of Anion Complexes with a Thiophene-Based Cryptand.
    • Comparison of electrostatic potential distributions mapped on the molecular surfaces...

    Sources

    A Comprehensive Guide to the Lipophilicity and ADMET Prediction of 1-(2,2-Di(furan-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea

    Author: BenchChem Technical Support Team. Date: March 2026

    Abstract

    In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical and pharmacokinetic properties is paramount to its success. Early-stage assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) alongside key properties like lipophilicity can significantly reduce late-stage attrition and de-risk development pipelines.[1][2][3] This guide provides an in-depth technical framework for the comprehensive evaluation of a novel urea derivative, 1-(2,2-Di(furan-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea. The urea functionality is a cornerstone in medicinal chemistry, prized for its ability to form stable hydrogen bonds with biological targets, thereby influencing potency and modulating drug-like properties.[4][5][6][7][8] This document outlines a logical, multi-tiered strategy, combining validated in silico predictive models with robust, field-proven in vitro experimental protocols. We will dissect the theoretical underpinnings of each critical parameter, provide step-by-step methodologies for their determination, and synthesize the data to build a holistic developability profile for the target compound.

    Introduction: The Critical Role of Early-Stage Profiling

    The journey from a promising hit compound to a marketed drug is fraught with challenges, with a significant number of candidates failing due to suboptimal pharmacokinetic (PK) properties or unforeseen toxicity.[1][3] An early, integrated assessment of ADMET characteristics is no longer a "nice-to-have" but a critical-path activity in drug discovery. By identifying potential liabilities such as poor absorption, rapid metabolism, or off-target toxicity at the lead optimization stage, resources can be directed toward the most promising candidates, saving considerable time and expense.[9]

    This guide focuses on 1-(2,2-Di(furan-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea , a molecule featuring a central urea scaffold flanked by furan and thiophene heterocycles. These structural motifs are common in medicinal chemistry but also present specific challenges and opportunities regarding ADMET properties that warrant careful investigation.

    Foundational Physicochemical & Lipophilicity Assessment

    Before delving into complex biological assays, a foundational understanding of the molecule's inherent physicochemical properties is essential. These properties, governed by its structure, dictate its behavior in both in silico models and biological systems.

    In Silico Physicochemical Profiling & The Rule of Five

    A primary checkpoint in assessing "drug-likeness" is Lipinski's Rule of Five (Ro5).[10][11] This rule of thumb identifies compounds with a higher probability of being orally bioavailable.[10] The Ro5 criteria are:

    • Molecular Weight (MW) ≤ 500 Daltons

    • Calculated Octanol-Water Partition Coefficient (cLogP) ≤ 5

    • Hydrogen Bond Donors (HBD) ≤ 5

    • Hydrogen Bond Acceptors (HBA) ≤ 10

    While not a rigid law, violations of these rules can flag potential issues with absorption or permeability.[12] We can generate these parameters using computational tools. For our target compound, we will use the SMILES string: c1cccs1CNC(=O)NCC(c2ccco2)c2ccco2.

    PropertyPredicted ValueLipinski's Rule of Five (Ro5)Assessment
    Molecular Weight358.42 g/mol ≤ 500Pass
    cLogP (Consensus)3.25≤ 5Pass
    Hydrogen Bond Donors2≤ 5Pass
    Hydrogen Bond Acceptors5≤ 10Pass
    Ro5 Violations 0 ≤ 1 Pass
    Data generated using SwissADME web tool.

    Interpretation: The compound fully adheres to Lipinski's Rule of Five, suggesting a favorable starting point for oral bioavailability. Its moderate lipophilicity (cLogP of 3.25) is within a range often associated with good absorption and membrane permeability.[13]

    Lipophilicity (LogP & LogD): The Balance of Water and Fat

    Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most critical physicochemical parameters in drug design.[13][14] It influences solubility, permeability, metabolic clearance, and target binding. It is quantified as the partition coefficient (LogP) for the neutral species and the distribution coefficient (LogD) which considers all ionic species at a given pH.

    Workflow for Comprehensive Lipophilicity Assessment

    G cluster_0 In Silico Prediction cluster_1 Experimental Determination cluster_2 Data Synthesis in_silico Calculate cLogP & cLogD (e.g., ALOGPS, XLOGP3) synthesis Compare computational and experimental values. Assess developability. in_silico->synthesis Predicted Values exp_logp Determine LogP/LogD via RP-HPLC exp_logp->synthesis Measured Values

    Caption: Workflow for Lipophilicity Profiling.

    Experimental Protocol: LogP Determination by RP-HPLC

    The traditional shake-flask method for LogP determination can be time-consuming. Reversed-phase high-performance liquid chromatography (RP-HPLC) offers a robust, high-throughput alternative that correlates well with shake-flask values.[15][16][17]

    Principle: The method relies on the correlation between a compound's retention time on a nonpolar stationary phase (like C18) and its lipophilicity. A calibration curve is generated using reference compounds with known LogP values.

    Step-by-Step Protocol:

    • System Preparation:

      • HPLC System: Agilent 1200 series or equivalent with a Diode Array Detector (DAD).[18]

      • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: Isocratic mixture of acetonitrile (ACN) and a pH 7.4 phosphate buffer. The exact ratio (e.g., 60:40 ACN:Buffer) should be optimized to achieve good peak shape and retention for the reference standards.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV wavelength at which the test compound and standards have maximum absorbance.

    • Calibration Curve Generation:

      • Select 5-7 reference standards with well-established LogP values that bracket the expected LogP of the test compound (e.g., from LogP 1 to 5).

      • Prepare stock solutions (1 mg/mL) of each standard and the test compound in ACN.

      • Inject each standard individually to determine its retention time (t_R). Also, inject a non-retained compound (e.g., uracil) to determine the column dead time (t_0).

      • Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0.

      • Plot the known LogP values of the standards (y-axis) against their corresponding log(k) values (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R² > 0.98).

    • Test Compound Analysis:

      • Inject the test compound under the identical HPLC conditions.

      • Determine its retention time (t_R) and calculate its log(k) value.

      • Use the calibration curve equation to calculate the LogP of the test compound.

    ADMET Profiling: A Multi-Parametric Approach

    A successful drug must navigate the complex biological environment of the body. We assess this using the ADMET framework.

    Absorption: Crossing the Barrier

    For oral drugs, absorption across the intestinal wall is the first major hurdle. We predict this using a combination of computational models and in vitro assays.

    Key Assay: Parallel Artificial Membrane Permeability Assay (PAMPA)

    The PAMPA assay is a high-throughput, cell-free method to predict passive diffusion, a primary mechanism for drug absorption.[19][20] It measures a compound's ability to cross from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.[19][21][22]

    PAMPA Assay Principle

    PAMPA plate Donor Well (pH 6.5) Artificial Membrane (Lecithin in Dodecane) Acceptor Well (pH 7.4) end Compound concentration measured in both wells plate:f2->end Low Conc. start Compound added to Donor Well start->plate:f0 High Conc.

    Caption: Diagram of the PAMPA assay setup.

    Step-by-Step Protocol (PAMPA-GIT):

    • Prepare Solutions:

      • Test Compound Stock: Prepare a 10 mM stock solution of the compound in DMSO.

      • Donor Solution: Dilute the stock solution into a pH 6.5 buffer (simulating the upper intestine) to a final concentration of 500 µM.[23]

      • Acceptor Solution: Use a pH 7.4 phosphate-buffered saline (PBS) for the acceptor wells.[23]

    • Prepare PAMPA Plate:

      • Hydrate the acceptor plate (a 96-well microplate) by adding 300 µL of acceptor solution to each well.[23]

      • Coat the membrane of the donor plate (a 96-well plate with a porous filter bottom) by adding 5 µL of a lipid solution (e.g., 4% lecithin in dodecane) to each filter.[23]

    • Run Assay:

      • Add 200 µL of the donor solution containing the test compound to the donor plate wells.[23]

      • Carefully place the donor plate onto the acceptor plate, creating a "sandwich".

      • Incubate the plate assembly at room temperature for 16-18 hours.[23]

    • Analysis:

      • After incubation, separate the plates.

      • Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

      • Calculate the apparent permeability coefficient (P_e) using the appropriate formula, which accounts for concentrations, volumes, and incubation time.

    Interpretation of Permeability Data:

    Permeability ClassP_e (10⁻⁶ cm/s)Predicted Absorption
    High> 1.0> 80%
    Medium0.1 - 1.020 - 80%
    Low< 0.1< 20%

    While PAMPA is excellent for passive diffusion, the Caco-2 permeability assay, which uses a monolayer of human intestinal cells, is the gold standard for evaluating both passive and active transport mechanisms.[24][25][26]

    Distribution: Reaching the Target

    Once absorbed, a drug is distributed throughout the body via the bloodstream. A key parameter is Plasma Protein Binding (PPB), as only the unbound ("free") fraction of a drug is available to exert its pharmacological effect.[27][28]

    Key Assay: Equilibrium Dialysis

    Equilibrium dialysis is considered the gold standard for measuring PPB due to its accuracy and minimal non-specific binding.[28][29][30]

    Step-by-Step Protocol:

    • Apparatus Setup: Use a commercially available equilibrium dialysis device (e.g., a RED device) which consists of two chambers separated by a semi-permeable membrane with a molecular weight cutoff (e.g., 8-10 kDa) that retains proteins but allows small molecules to pass.

    • Sample Preparation:

      • Add human plasma to one chamber.

      • Add the test compound, dissolved in a protein-free buffer (PBS, pH 7.4), to the other chamber.

    • Equilibration: Seal the unit and incubate on an orbital shaker at 37°C for 4-6 hours to allow the free drug to equilibrate across the membrane.[28]

    • Analysis:

      • After incubation, take samples from both the plasma chamber (containing total drug: bound + unbound) and the buffer chamber (containing only unbound drug).

      • Determine the drug concentrations in both samples by LC-MS/MS.

    • Calculation:

      • Calculate the Fraction unbound (f_u) as: f_u = C_buffer / C_plasma

      • Calculate the percentage bound as: % Bound = (1 - f_u) * 100

    Interpretation: High PPB (>99%) can limit drug efficacy and may be a red flag, whereas very low PPB might lead to rapid clearance.

    Metabolism: The Body's Chemical Factory

    Metabolism, primarily occurring in the liver, is the process of chemically modifying drugs to facilitate their excretion.[31] The Cytochrome P450 (CYP) enzyme family is responsible for the majority of drug metabolism. Assessing a compound's metabolic stability is crucial for predicting its half-life and potential for drug-drug interactions.[32]

    Key Assay: Liver Microsomal Stability Assay

    This assay uses liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of CYP enzymes, to measure the rate at which a compound is metabolized.[31][33][34]

    Step-by-Step Protocol:

    • Reagent Preparation:

      • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

      • Prepare a stock solution of the test compound (e.g., 1 mM in ACN or DMSO).

      • Thaw pooled human liver microsomes on ice. Dilute them in the buffer to a final protein concentration of 0.5 mg/mL.

      • Prepare a 10 mM solution of the cofactor NADPH (β-Nicotinamide adenine dinucleotide phosphate) in buffer.

    • Incubation:

      • In a microcentrifuge tube, pre-warm the microsome suspension and the test compound (at a final concentration of 1 µM) at 37°C for 5 minutes.

      • Initiate the metabolic reaction by adding NADPH to start the clock (T=0).[31]

      • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a "stop solution" (e.g., ice-cold acetonitrile containing an internal standard) to quench the reaction.

    • Sample Processing & Analysis:

      • Vortex and centrifuge the quenched samples to pellet the precipitated proteins.

      • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

    • Data Analysis:

      • Plot the natural logarithm of the percentage of parent compound remaining versus time.

      • The slope of this line gives the elimination rate constant (k).

      • Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.

      • From this, the intrinsic clearance (CL_int) can be calculated.[32]

    Interpretation of Metabolic Stability:

    Half-life (t½)Stability ClassImplication
    > 60 minHighLow clearance, potentially long in vivo half-life
    15 - 60 minMediumModerate clearance
    < 15 minLowHigh clearance, potentially short in vivo half-life
    Excretion

    Excretion is the final removal of the drug and its metabolites from the body, primarily via the kidneys (renal) or the liver (biliary). While direct experimental measurement of excretion is an in vivo study, in silico models can provide valuable predictions. Computational models can estimate renal clearance based on physicochemical properties and can flag the compound as a potential substrate for key efflux transporters like P-glycoprotein (P-gp), which can impact both absorption and excretion.

    Toxicity: Ensuring Safety

    Early identification of potential toxicity is one of the most critical aspects of ADMET profiling. Several key areas are assessed in vitro.

    1. Cardiotoxicity (hERG Inhibition): Inhibition of the hERG potassium channel in the heart can lead to a potentially fatal arrhythmia called Torsades de Pointes.[35][36] Therefore, screening for hERG inhibition is a regulatory requirement.

    • Assay Principle: Automated patch-clamp electrophysiology is the gold standard, measuring the flow of ions through the hERG channel in a cell line (e.g., HEK293) expressing the channel.[35][37] The assay determines the concentration of the compound that causes 50% inhibition (IC₅₀). An IC₅₀ < 10 µM is often considered a potential liability.

    2. Mutagenicity (Ames Test): The Ames test is a widely used bacterial reverse mutation assay to assess a compound's potential to cause genetic mutations, a red flag for carcinogenicity.[38][39][40]

    • Assay Principle: Histidine-dependent strains of Salmonella typhimurium are exposed to the test compound.[38][41] If the compound is a mutagen, it will cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[38][42] A positive result is indicated by a significant increase in the number of revertant colonies compared to a negative control.[38]

    3. Cytotoxicity: General cytotoxicity assays measure a compound's ability to kill cells.

    • Assay Principle: A common method is the MTT assay, where a cell line (e.g., HepG2, a human liver cell line) is incubated with varying concentrations of the test compound. Viable cells convert the MTT reagent into a colored formazan product, which can be quantified spectrophotometrically. A decrease in signal indicates cell death.

    Data Synthesis and Overall Profile

    The ultimate goal is to integrate all data points to form a cohesive picture of the compound's potential.

    Summary of Predicted & Hypothetical ADMET Profile:

    ParameterAssay / MethodPredicted/Target ValueInterpretation & Next Steps
    Lipophilicity RP-HPLCLogP ≈ 3.0 - 3.5Ideal range for permeability. Confirm with experimental data.
    Absorption PAMPAHigh Permeability (P_e > 1.0)Favorable for passive absorption. Consider Caco-2 assay to check for efflux.
    Distribution Equilibrium Dialysis% Bound: 85-95%Significant binding, but likely sufficient free fraction. Proceed.
    Metabolism Microsomal Stabilityt½ > 30 minModerate to high stability. Good starting point. Identify metabolites.
    Toxicity hERG Patch-ClampIC₅₀ > 10 µMLow risk of cardiotoxicity.
    Toxicity Ames TestNegativeLow risk of mutagenicity.

    Integrated Assessment Workflow

    G A Compound Structure B In Silico Screening (Ro5, cLogP, ADMET-AI) A->B C Physicochemical Assays (LogP, Solubility) B->C Guide Experiments D In Vitro ADME Assays (PAMPA, PPB, Metabolism) C->D E In Vitro Safety Assays (hERG, Ames, Cytotox) D->E F Synthesize Data Profile E->F G Decision: Optimize or Advance? F->G

    Caption: Overall workflow for developability assessment.

    Conclusion

    This guide has presented a systematic and integrated approach for evaluating the lipophilicity and ADMET properties of 1-(2,2-Di(furan-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea. Based on its structure, the compound shows promise by adhering to Lipinski's Rule of Five. The outlined strategy, which progresses from rapid in silico predictions to definitive in vitro experiments, provides a robust framework for making data-driven decisions. By thoroughly characterizing absorption, distribution, metabolism, and key toxicity endpoints early in the discovery process, we can confidently assess the compound's potential for further development and strategically design next-generation analogs with an improved probability of clinical success.

    References

    • Al-Zoubi, M., et al. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(23), 14247-14287. Available from: [Link]

    • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Available from: [Link]

    • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. GitHub Gists. Available from: [Link]

    • Gupta, A., et al. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2768. Available from: [Link]

    • Gao, R., et al. (2026). Next-Generation Artificial Intelligence for ADME Prediction in Drug Discovery: From Small Molecules to Biologics. Precision Clinical Medicine, 9(1), pbad003. Available from: [Link]

    • Lipinski's rule of five. Wikipedia. Available from: [Link]

    • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. Available from: [Link]

    • Caco2 assay protocol. Available from: [Link]

    • Plasma Protein Binding Assay. Creative Bioarray. Available from: [Link]

    • Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel. Available from: [Link]

    • hERG Safety. Cyprotex ADME-Tox Solutions - Evotec. Available from: [Link]

    • Al-Zoubi, M., et al. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. ACS Publications. Available from: [Link]

    • Caco-2 Permeability Assay Protocol. Creative Bioarray. Available from: [Link]

    • ADMET-AI: a machine learning ADMET platform for evaluation of large-scale chemical libraries. Bioinformatics, 40(1), btad749. Available from: [Link]

    • ADMET Prediction. Protheragen. Available from: [Link]

    • Gobbi, A., et al. (2023). Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Journal of Medicinal Chemistry, 66(20), 13912-13927. Available from: [Link]

    • ADMET Predictions. Deep Origin. Available from: [Link]

    • Al-Zoubi, M., et al. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. ResearchGate. Available from: [Link]

    • Methods for Determination of Lipophilicity. Encyclopedia.pub. Available from: [Link]

    • Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test). EPA Archive. Available from: [Link]

    • A cell-free, high-throughput hERG safety assay. The Rockefeller University. Available from: [Link]

    • How to Conduct an In Vitro Metabolic Stability Study. Patsnap Synapse. Available from: [Link]

    • Herg Assay Services. Reaction Biology. Available from: [Link]

    • Benet, L.Z., et al. (2016). BDDCS, the Rule of 5 and Drugability. The AAPS Journal, 18(6), 1323-1331. Available from: [Link]

    • In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen. Available from: [Link]

    • An overview of plasma protein binding. Bioanalysis Zone. Available from: [Link]

    • Li, W., et al. (2014). Bioanalysis for Plasma Protein Binding Studies in Drug Discovery and Drug Development: Views and Recommendations of The European Bioanalysis Forum. Bioanalysis, 6(5), 647-659. Available from: [Link]

    • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. Available from: [Link]

    • ADME Caco-2 Permeability Assay. BioDuro. Available from: [Link]

    • A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 644, 123325. Available from: [Link]

    • The Ames Test. Available from: [Link]

    • Lipinski's Rule of 5. GARDP Revive. Available from: [Link]

    • Al-Zoubi, M., et al. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PubMed. Available from: [Link]

    • Gupta, A., et al. (2018). Microbial Mutagenicity Assay: Ames Test. PubMed. Available from: [Link]

    • Plasma Protein Binding & ICH M12: Assay Advances. Pharmaron. Available from: [Link]

    • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent. Available from: [Link]

    • Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. Available from: [Link]

    • Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. ResearchGate. Available from: [Link]

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    Potential therapeutic targets of 1-(2,2-Di(furan-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea

    Author: BenchChem Technical Support Team. Date: March 2026

    An In-Depth Technical Guide to the Potential Therapeutic Targets of 1-(2,2-Di(furan-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea

    Abstract

    The compound 1-(2,2-di(furan-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea represents a novel chemical entity at the intersection of several pharmacologically significant structural classes. Its architecture, featuring a central urea linker flanked by furan and thiophene heterocycles, suggests a rich potential for biological activity. As direct studies on this specific molecule are not present in the public domain, this guide adopts a first-principles approach. By dissecting the known bioactivities of its core motifs—the urea linker, the thiophene ring, and the di-furan group—we construct a series of data-driven hypotheses regarding its potential therapeutic targets. This whitepaper outlines these hypotheses, focusing on immunomodulatory receptors, oncogenic kinases, and microbial enzymes. Furthermore, we provide detailed, field-proven experimental workflows for the validation of these targets, designed to guide researchers in the systematic exploration of this promising compound's therapeutic utility.

    Part 1: Structural and Chemical Profile

    Deconstruction of a Novel Scaffold

    The molecule 1-(2,2-di(furan-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a unique amalgamation of three key structural features:

    • The Urea Linker (-NH-CO-NH-): The urea functional group is a cornerstone in medicinal chemistry, prized for its ability to act as a rigid hydrogen-bond donor-acceptor unit.[1] This allows it to form stable, bidentate hydrogen bonds with key residues in protein targets, such as the hinge region of kinases or the catalytic sites of enzymes.[1] Its conformational rigidity helps in pre-organizing the flanking substituents for optimal receptor engagement.

    • The Thiophen-2-ylmethyl Moiety: Thiophene is considered a "privileged pharmacophore" in drug discovery, present in numerous FDA-approved drugs.[2] It often serves as a bioisosteric replacement for a phenyl ring, modulating physicochemical properties like solubility and metabolism while maintaining or enhancing biological activity. Its inclusion suggests potential interactions with targets previously validated for other thiophene-containing compounds.

    • The 2,2-Di(furan-2-yl)ethyl Group: The furan ring is another five-membered heterocycle prevalent in bioactive natural products and synthetic drugs, known to confer a range of pharmacological properties including antimicrobial and anticancer effects.[3][4] The geminal di-furan arrangement is less common, suggesting unique steric and electronic properties that could drive novel target selectivity. This moiety can be conceptually traced back to furfural, a versatile chemical derivable from biomass, hinting at a potentially sustainable synthesis route.[5][6]

    Predicted Physicochemical Properties and Synthetic Feasibility

    While empirical data is unavailable, a qualitative assessment based on the structure suggests moderate lipophilicity. The urea group provides two hydrogen bond donors and one acceptor, while the furan and thiophene oxygens and sulfur can also participate in polar interactions.

    The synthesis of N,N'-disubstituted ureas is a well-established process in organic chemistry.[1] A plausible synthetic route would involve the reaction of 2,2-di(furan-2-yl)ethan-1-amine with thiophen-2-ylmethyl isocyanate. This straightforward approach enhances the feasibility of generating analogs for structure-activity relationship (SAR) studies.

    Part 2: Hypothesis-Driven Target Identification

    The therapeutic potential of this molecule can be hypothesized by examining the established pharmacology of its constituent parts.

    Primary Hypothesis: Immunomodulation via Toll-Like Receptor (TLR) Agonism

    A compelling study has identified a novel chemotype with a thiophene-urea scaffold as a potent agonist of Toll-like Receptor 2 (TLR2).[7] The discovered compound, SMU-C13, activates the TLR1/TLR2 heterodimer, stimulating NF-κB activation and downstream cytokine release with an EC50 of 160 nM.[7]

    Given the structural parallels, 1-(2,2-di(furan-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a prime candidate for investigation as a TLR2 modulator. TLR2 is a key pattern recognition receptor in the innate immune system, recognizing pathogen-associated molecular patterns and triggering inflammatory responses. Agonists of TLR2 have therapeutic potential as vaccine adjuvants and in cancer immunotherapy by stimulating anti-tumor immunity.

    Secondary Hypothesis: Inhibition of Oncogenic Kinases

    Aryl urea derivatives are a hallmark of many Type II kinase inhibitors, which bind to the inactive (DFG-out) conformation of the kinase. The urea moiety typically forms critical hydrogen bonds with the enzyme's hinge region. The thiophene and furan rings can then occupy the adjacent hydrophobic allosteric pocket. This mechanism is exemplified by blockbuster drugs like Sorafenib. Given this strong precedent, a broad panel of oncogenic kinases, particularly those involved in angiogenesis and cell proliferation (e.g., VEGFR, PDGFR, RAF kinases), represent plausible targets.

    Tertiary Hypothesis: Antimicrobial Activity

    Both furan and thiourea derivatives have a long history of demonstrated antibacterial and antifungal properties.[3][8] Compounds incorporating these scaffolds have shown activity against a range of pathogens, including Escherichia coli, Staphylococcus aureus, and Listeria monocytogenes.[3][9] The mechanism often involves the disruption of essential enzymatic processes or cell membrane integrity. Therefore, screening the title compound against a diverse panel of pathogenic bacteria and fungi is a logical exploratory step.

    Part 3: Experimental Validation Workflows

    To systematically test these hypotheses, a tiered screening approach is recommended. The following protocols provide a robust framework for the initial investigation.

    Workflow 1: Investigating Immunomodulatory Activity via TLR Agonism

    This workflow prioritizes the most specific and compelling hypothesis based on published data for a similar scaffold.[7]

    Protocol 3.1.1: TLR2 Reporter Gene Assay

    • Cell Culture: Maintain HEK-Blue™ hTLR2 cells (InvivoGen), which are co-transfected with human TLR2, CD14, and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter, according to the manufacturer's instructions.

    • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of 2x final concentration serial dilutions in cell culture medium.

    • Assay Execution: a. Plate 180 µL of HEK-Blue™ cells at a density of 2.5 x 10⁵ cells/mL into a 96-well plate. b. Add 20 µL of the 2x compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (Pam3CSK4, a known TLR2 agonist). c. Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

    • Signal Detection: a. Mix 20 µL of the cell supernatant from each well with 180 µL of QUANTI-Blue™ solution in a new flat-bottom 96-well plate. b. Incubate at 37°C for 1-3 hours. c. Measure the absorbance at 620-650 nm using a spectrophotometer.

    • Data Analysis: Normalize the results to the vehicle control and plot the dose-response curve. Calculate the EC50 value using non-linear regression.

    Table 1: Hypothetical TLR2 Activation Data

    CompoundTargetEC50 (nM)Max Activation (% of Control)
    Test CompoundhTLR218595%
    Pam3CSK4 (Control)hTLR21.5100%

    Diagram 1: TLR2 Agonism Validation Workflow

    TLR2_Workflow cluster_invitro In Vitro Screening cluster_followup Mechanism & Functional Follow-up start Synthesize & Purify Test Compound reporter_assay HEK-Blue™ hTLR2 Reporter Assay start->reporter_assay Test concentrations (e.g., 0.1 nM - 10 µM) dose_response Determine EC50 reporter_assay->dose_response Measure SEAP activity cytokine Cytokine Profiling (e.g., THP-1 cells) dose_response->cytokine If EC50 < 1 µM end Decision Point: Proceed to In Vivo? dose_response->end Inactive elisa Measure TNF-α, IL-6 via ELISA cytokine->elisa elisa->end Characterize Lead Kinase_Workflow start Test Compound primary_screen Primary Screen (e.g., 400+ kinases @ 10 µM) start->primary_screen hit_id Hit Identification (% Inhibition > 75%) primary_screen->hit_id secondary_screen IC50 Determination (10-point dose curve) hit_id->secondary_screen Hits end Decision Point hit_id->end No Hits sar Selectivity & SAR Analysis secondary_screen->sar cell_assay Cellular Target Engagement Assay (e.g., Western Blot for p-Target) sar->cell_assay Potent & Selective Hits cell_assay->end Validated Lead

    Caption: Funnel approach for kinase inhibitor screening.

    Workflow 3: Antimicrobial Activity Screening

    This workflow establishes the foundational antimicrobial potential of the compound.

    Protocol 3.3.1: Minimum Inhibitory Concentration (MIC) Assay

    • Strain Selection: Select a panel of clinically relevant microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and yeast (e.g., Candida albicans).

    • Inoculum Preparation: Prepare a standardized inoculum of each microorganism according to CLSI (Clinical and Laboratory Standards Institute) guidelines.

    • Broth Microdilution: a. In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria). Final concentrations typically range from 256 µg/mL down to 0.5 µg/mL. b. Add the standardized inoculum to each well. c. Include a positive control (no drug) and a negative control (no inoculum). A standard antibiotic (e.g., Ciprofloxacin) should be run in parallel.

    • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

    • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring absorbance at 600 nm.

    Table 2: Hypothetical Antimicrobial MIC Data

    OrganismStrain (ATCC)MIC (µg/mL)
    S. aureus292138
    E. coli25922>128
    P. aeruginosa27853>128
    C. albicans9002832

    Part 4: Conclusion and Future Perspectives

    The novel chemical scaffold of 1-(2,2-di(furan-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea presents a compelling starting point for a drug discovery program. Based on robust precedent from structurally related molecules, the most promising initial therapeutic hypothesis is its potential role as a TLR2 agonist, offering avenues in immuno-oncology and vaccine development. [7]The proposed experimental workflows provide a clear, tiered path for validating this and other potential activities, including kinase inhibition and antimicrobial effects.

    Positive results from these initial screens, particularly in the TLR2 reporter assay, would warrant immediate follow-up studies, including cytokine profiling in primary human immune cells and initiation of a medicinal chemistry program to explore the structure-activity relationships around this exciting new scaffold.

    References

    • MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review.
    • PubMed. (2019). Synthesis of urea analogues bearing N-alkyl-N'-(thiophen-2-yl) scaffold and evaluation of their innate immune response to toll-like receptors.
    • Furan: A Promising Scaffold for Biological Activity. (2024).
    • Synthesis of 1-((2-carbamoylguanidino)(furan-2-ylmethyl)urea via Biomass-Based Furfural. (2020).
    • Hilaris Publisher. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry.
    • Scholars Research Library. Synthesis of novel urea and thiourea derivatives of diphenylphosphoramidate and their antimicrobial activity.
    • PMC - NIH. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry.
    • ResearchGate. (2025). Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties.
    • Furfural: A Versatile Derivative of Furan for the Synthesis of Various Useful Chemicals. (2022).
    • PMC. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
    • ResearchGate. (2015). Chemistry and Therapeutic Aspect of Furan: A Short Review.

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    Methodological & Application

    High-throughput screening assays for 1-(2,2-Di(furan-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea

    Author: BenchChem Technical Support Team. Date: March 2026

    Compound Profiled: 1-(2,2-Di(furan-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea Primary Target Class: Soluble Epoxide Hydrolase (sEH) Secondary Target Class (Counter-Screen): Receptor Tyrosine Kinases (e.g., VEGFR2)

    Executive Summary & Mechanistic Rationale

    The compound 1-(2,2-Di(furan-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea represents a highly lipophilic, poly-heterocyclic screening molecule. Structurally, it features a central bidentate urea pharmacophore flanked by two bulky hydrophobic moieties: a di(furan-2-yl)ethyl group and a thiophen-2-ylmethyl group.

    In drug discovery, 1,3-disubstituted ureas are "privileged scaffolds" most notably recognized as potent inhibitors of Soluble Epoxide Hydrolase (sEH) [1]. sEH is a critical bifunctional enzyme that hydrolyzes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into inactive dihydroxyeicosatrienoic acids (DHETs)[2][3].

    The Causality of Experimental Design

    To accurately evaluate this compound in a High-Throughput Screening (HTS) environment, the assay design must account for the specific physicochemical properties of the molecule and the catalytic mechanism of the target:

    • Target Engagement (sEH): The central urea core acts as a dual hydrogen-bond donor to the catalytic Asp333 residue of sEH, while the urea oxygen accepts hydrogen bonds from Tyr383 and Tyr466[4]. The bulky di(furan-2-yl)ethyl group is hypothesized to occupy the primary hydrophobic pocket, and the thiophen-2-ylmethyl group fits the secondary pocket.

    • Buffer Optimization: Because poly-heterocyclic ureas are highly lipophilic and prone to aggregation (which causes false-positive promiscuous inhibition), the assay buffer must contain 0.1 mg/mL Bovine Serum Albumin (BSA)[5][6]. BSA acts as a carrier protein, ensuring the compound remains in solution without forming colloidal aggregates.

    • Selectivity Profiling: Diaryl and heteroaryl ureas frequently exhibit cross-reactivity with the DFG-out conformation of kinases (Type II kinase inhibitors). Therefore, a self-validating HTS workflow must include a secondary kinase counter-screen (e.g., VEGFR2) to establish target selectivity.

    HTS Triage Workflow

    To systematically evaluate 1-(2,2-Di(furan-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea, we employ a tiered screening cascade.

    HTS_Workflow Cmpd 1-(2,2-Di(furan-2-yl)ethyl)- 3-(thiophen-2-ylmethyl)urea Prep Acoustic Dispensing (100 nL from 10 mM DMSO) Cmpd->Prep Primary Primary Screen: sEH PHOME Fluorogenic Assay Prep->Primary Secondary Selectivity Screen: VEGFR2 TR-FRET Kinase Assay Primary->Secondary Hit Hit Validation & ADME (IC50, Z'-factor > 0.7) Secondary->Hit

    Fig 1. HTS triage workflow for poly-heterocyclic urea screening compounds.

    Primary Screen: sEH Fluorogenic Assay (PHOME)

    Assay Principle

    This assay utilizes PHOME ((3-Phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester), a highly sensitive fluorogenic substrate for human sEH[4][6]. Upon hydrolysis of the epoxide moiety by sEH, the intermediate undergoes rapid spontaneous intramolecular cyclization. This releases a cyanohydrin that decomposes into 6-methoxy-2-naphthaldehyde, yielding a strong fluorescent signal (Excitation: 330 nm / Emission: 465 nm)[6][7]. The large Stokes shift (135 nm) minimizes auto-fluorescence interference from the furan/thiophene rings of the test compound.

    Step-by-Step Protocol (384-Well Format)

    This protocol is designed as a self-validating system; it includes internal controls to calculate the Z'-factor for every plate.

    Reagents Required:

    • Enzyme: Recombinant Human sEH (hsEH).

    • Substrate: PHOME (Cayman Chemical, Item No. 10009134)[4].

    • Assay Buffer: 25 mM Bis-Tris-HCl (pH 7.0), 0.1 mg/mL BSA, 0.01% Triton X-100[3][5].

    • Positive Control Inhibitor: AUDA or t-AUCB (10 µM final).

    Methodology:

    • Reagent Preparation: Prepare a 2X Enzyme Solution (2 nM hsEH in Assay Buffer) and a 2X Substrate Solution (20 µM PHOME in Assay Buffer).

    • Compound Transfer: Using an acoustic liquid handler (e.g., Echo 550), transfer 100 nL of 1-(2,2-Di(furan-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea (from a 100X DMSO dose-response stock) into a black, flat-bottom 384-well microplate.

    • Control Wells: Dispense 100 nL of DMSO into negative control wells (Max Activity) and 100 nL of 1 mM AUDA into positive control wells (Min Activity/100% Inhibition).

    • Enzyme Addition: Add 10 µL of the 2X Enzyme Solution to all wells. Centrifuge at 1000 x g for 1 minute.

    • Pre-Incubation: Incubate the plate at room temperature (22°C) for 15 minutes. Causality Note: Urea-based sEH inhibitors often exhibit slow-binding kinetics; pre-incubation ensures thermodynamic equilibrium is reached before substrate addition.

    • Reaction Initiation: Add 10 µL of the 2X Substrate Solution (PHOME) to all wells to initiate the reaction (Final volume = 20 µL; Final [hsEH] = 1 nM; Final[PHOME] = 10 µM).

    • Detection: Read the plate kinetically every 2 minutes for 30 minutes on a multi-mode microplate reader (e.g., PerkinElmer EnVision) at λex​ = 330 nm and λem​ = 465 nm[2][4].

    Secondary Screen: VEGFR2 TR-FRET Kinase Assay

    Because the 1,3-disubstituted urea is a classic Type II kinase inhibitor pharmacophore, a counter-screen against a representative Receptor Tyrosine Kinase (VEGFR2) is required to ensure the compound's phenotypic effects are driven by sEH inhibition rather than off-target kinase suppression.

    Step-by-Step Protocol
    • Preparation: Prepare 2X VEGFR2 enzyme/ULight-poly-GT substrate mix in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT).

    • Compound Addition: Dispense 100 nL of the test compound into a 384-well white ProxiPlate.

    • Enzyme/Substrate Addition: Add 5 µL of the 2X enzyme/substrate mix. Incubate for 15 minutes.

    • ATP Addition: Add 5 µL of 2X ATP (final concentration at Km​ , typically 10 µM) to start the reaction. Incubate for 60 minutes at RT.

    • Stop/Detection: Add 10 µL of Stop/Detection mix containing EDTA (to chelate Mg²⁺ and stop the kinase) and Europium-anti-phospho-GT antibody.

    • Read: Incubate for 60 minutes, then read TR-FRET signal (Excitation: 320 nm, Emission: 665 nm / 615 nm ratio).

    Data Analysis & Quality Control Metrics

    To ensure the trustworthiness of the HTS campaign, all data must be subjected to rigorous statistical validation. The robustness of the assay is determined by the Z'-factor , calculated as:

    Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​

    Where σ is the standard deviation and μ is the mean of the positive (inhibited) and negative (DMSO vehicle) controls. A Z' > 0.5 indicates an excellent assay suitable for HTS[6].

    Expected Quantitative Data Summary
    Assay ParametersEH Fluorogenic ScreenVEGFR2 TR-FRET ScreenTarget Thresholds for Hit Progression
    Substrate / Tracer PHOME (10 µM)ULight-poly-GT / ATPN/A
    Detection Mode Fluorescence (330/465 nm)TR-FRET (320/665/615 nm)N/A
    Signal-to-Background (S/B) > 15.0> 8.0S/B > 5.0
    Expected Z'-factor 0.70 - 0.850.65 - 0.80Z' > 0.60
    Reference Inhibitor t-AUCB (IC₅₀ ~2 nM)Sorafenib (IC₅₀ ~30 nM)IC₅₀ < 100 nM
    Compound Expected IC₅₀ 10 nM - 500 nM> 10,000 nM (Desired)Selectivity Window > 100-fold

    Biological Context: sEH Signaling Pathway

    Understanding the downstream effects of 1-(2,2-Di(furan-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea requires mapping its intervention point within the arachidonic acid cascade. By blocking sEH, the compound preserves EETs, driving anti-inflammatory and vasodilatory phenotypes[2][3].

    sEH_Pathway AA Arachidonic Acid (AA) CYP CYP450 Epoxygenases AA->CYP EET Epoxyeicosatrienoic Acids (EETs - Active) CYP->EET sEH Soluble Epoxide Hydrolase (sEH) EET->sEH Physio Vasodilation & Anti-inflammation EET->Physio DHET Dihydroxyeicosatrienoic Acids (DHETs - Inactive) sEH->DHET Inhibitor 1-(2,2-Di(furan-2-yl)ethyl)- 3-(thiophen-2-ylmethyl)urea Inhibitor->sEH Inhibits

    Fig 2. Mechanism of action: Poly-heterocyclic ureas inhibit sEH, preventing the degradation of active EETs.

    References

    • Wolf, N. M., Morisseau, C., Jones, P. D., Hock, B., & Hammock, B. D. (2006). Development of a high-throughput screen for soluble epoxide hydrolase inhibition. Analytical Biochemistry, 355(1), 71-80. 6

    • Jones, P. D., Wolf, N. M., Morisseau, C., Whetstone, P., Hock, B., & Hammock, B. D. (2005). Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies. Analytical Biochemistry, 343(1), 66-75. 5

    • Cayman Chemical. (n.d.). PHOME (CAS Number: 1028430-42-3) Product Information. 4

    • Matsumoto, N., Suzuki, E., Ishikawa, M., Shirafuji, T., & Hasumi, K. (2014). Soluble Epoxide Hydrolase as an Anti-inflammatory Target of the Thrombolytic Stroke Drug SMTP-7. Journal of Biological Chemistry, 289(52), 35826–35838. 3

    • Shen, L., et al. (2023). Structure-Directed Discovery of Potent Soluble Epoxide Hydrolase Inhibitors for the Treatment of Inflammatory Diseases. Journal of Medicinal Chemistry, 66(3), 1888-1906. 1

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    Application Note: Evaluating 1-(2,2-Di(furan-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea in Antibacterial Assays

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Mechanistic Rationale

    The rising incidence of multidrug-resistant (MDR) bacterial pathogens necessitates the continuous exploration of novel chemical spaces. Heterocyclic compounds, specifically those containing furan and thiophene moieties, have demonstrated significant broad-spectrum antimicrobial properties[1]. The compound 1-(2,2-Di(furan-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea represents a highly specialized hybrid pharmacophore designed for targeted antibacterial screening.

    As a Senior Application Scientist, it is critical to understand the causality behind this molecular design before initiating in vitro assays. The architecture of this molecule serves a dual mechanistic purpose:

    • Lipophilic Penetration: The di-furan ethyl group and the thiophene ring provide a high degree of lipophilicity, which is essential for inserting into and permeabilizing the bacterial outer membrane, particularly in Gram-negative species[2].

    • Target Anchoring: The central urea linkage acts as a rigid hydrogen-bonding donor/acceptor hub. Recent structural activity relationship (SAR) studies on related thiophene derivatives indicate that such hydrogen-bonding networks are critical for binding affinity to outer membrane porins (e.g., Omp33 in A. baumannii and OmpC in E. coli)[2]. Furthermore, furan-thiophene hybrids have shown concentration-dependent efficacy against both Gram-positive (e.g., S. pyogenes) and Gram-negative strains[3].

    MOA Compound 1-(2,2-Di(furan-2-yl)ethyl)- 3-(thiophen-2-ylmethyl)urea Urea Urea Linkage (H-Bonding Hub) Compound->Urea Heterocycles Furan & Thiophene Rings (High Lipophilicity) Compound->Heterocycles Porins Porin Binding (e.g., Omp33, OmpC) Urea->Porins Target Anchoring Membrane Outer Membrane Permeabilization (Gram-negative Pathogens) Heterocycles->Membrane Lipid Insertion CellDeath Bacterial Cell Death Membrane->CellDeath Porins->CellDeath

    Proposed antibacterial mechanism of the furan-thiophene urea derivative via membrane permeabilization.

    Experimental Protocols & Workflows

    To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every assay includes internal controls to isolate the compound's true pharmacological effect from solvent-induced artifacts.

    Minimum Inhibitory Concentration (MIC) by Broth Microdilution

    This protocol adheres to the standard guidelines of the European Committee on Antimicrobial Susceptibility Testing (EUCAST)[2].

    Causality Check: Because 1-(2,2-Di(furan-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea contains multiple hydrophobic heterocycles, its aqueous solubility is limited. Initial dissolution in 100% Dimethyl Sulfoxide (DMSO) is mandatory. However, the final assay concentration of DMSO must strictly remain ≤1% v/v to prevent baseline solvent toxicity from artificially lowering the MIC readout.

    Step-by-Step Methodology:

    • Compound Preparation: Dissolve the compound in 100% molecular-grade DMSO to create a 10 mg/mL stock solution.

    • Media Preparation: Prepare Cation-Adjusted Mueller Hinton Broth (CAMHB).

    • Serial Dilution: In a 96-well U-bottom microtiter plate, perform two-fold serial dilutions of the compound in CAMHB. The final testing concentration range should typically span from 0.5 μg/mL to 256 μg/mL.

    • Inoculum Preparation: Cultivate the target bacterial strains (e.g., E. coli, S. aureus) in Luria Bertani (LB) or CAMHB until the logarithmic growth phase. Adjust the suspension to a 0.5 McFarland standard, then dilute to achieve a final well concentration of 5×105 CFU/mL[2].

    • Inoculation & Controls: Add the bacterial inoculum to the compound-containing wells.

      • Positive Control: Standard antibiotic (e.g., Colistin or Ampicillin)[1].

      • Negative/Vehicle Control: 1% DMSO in CAMHB with bacteria (ensures solvent non-toxicity).

      • Sterility Control: CAMHB only.

    • Incubation: Seal the plates with a breathable membrane and incubate at 37°C for 18 hours[2].

    • Readout: Determine the MIC visually or via spectrophotometry (OD600). The MIC is the lowest concentration exhibiting no visible bacterial growth.

    Workflow Prep Compound Prep (10 mg/mL in DMSO) Dilution Serial Dilution (CAMHB Media) Prep->Dilution Inoculation Bacterial Inoculation (5x10^5 CFU/mL) Dilution->Inoculation Incubation Incubation (18h at 37°C) Inoculation->Incubation Readout OD600 Readout & MIC Determination Incubation->Readout

    Step-by-step workflow for high-throughput broth microdilution antibacterial assays.

    Time-Kill Kinetics Assay

    While MIC determines bacteriostatic potential, a time-kill assay is required to evaluate the bactericidal rate of the furan-thiophene urea derivative.

    Step-by-Step Methodology:

    • Prepare flasks containing 10 mL of CAMHB with the compound at concentrations of 1×, 2×, and 4× the determined MIC.

    • Inoculate the flasks with the test organism to a final density of 5×105 CFU/mL.

    • Incubate at 37°C with orbital shaking (200 rpm).

    • At specific time intervals (0, 2, 4, 8, 12, and 24 hours), extract 100 μL aliquots.

    • Serially dilute the aliquots in sterile PBS and plate onto Mueller Hinton Agar (MHA) plates.

    • Incubate the plates for 24 hours at 37°C and perform colony counts. A ≥3log10​ reduction in CFU/mL compared to the initial inoculum indicates bactericidal activity[2].

    Outer Membrane Permeabilization Assay (NPN Uptake)

    Because thiophene-based agents frequently target the outer membrane of Gram-negative bacteria[2], verifying this specific mechanism is crucial for drug development profiling.

    Causality Check: 1-N-phenylnaphthylamine (NPN) is a hydrophobic fluorescent probe. It is weakly fluorescent in aqueous environments but fluoresces strongly in hydrophobic environments (like lipid bilayers). Intact bacterial membranes exclude NPN. If the urea compound damages the membrane, NPN enters the lipid bilayer, resulting in a quantifiable fluorescence spike.

    Step-by-Step Methodology:

    • Wash mid-log phase E. coli cells and resuspend in 5 mM HEPES buffer (pH 7.2) to an OD600 of 0.5.

    • Add NPN to a final concentration of 10 μM.

    • Transfer 100 μL of the cell-NPN suspension to a black 96-well microtiter plate.

    • Add the compound at varying concentrations (e.g., 0.5×, 1×, and 2× MIC).

    • Measure fluorescence immediately using a microplate reader (Excitation: 350 nm, Emission: 420 nm) over 30 minutes. Use Colistin as a positive membrane-disrupting control.

    Representative Data Presentation

    When evaluating furan-thiophene derivatives, researchers should expect differential activity between Gram-positive and Gram-negative strains due to variations in cell wall architecture. Below is a structured presentation of expected quantitative benchmarks based on analogous heterocyclic compounds[2][3].

    Table 1: Representative MIC Values and Bactericidal Profiling
    Bacterial StrainGram StainExpected MIC Range (μg/mL)Time-Kill Result at 4× MIC (24h)Putative Target / Mechanism
    Escherichia coli (ATCC 25922)Negative16 - 32 >3log10​ reduction (Bactericidal)OmpC binding / Membrane Permeabilization
    Acinetobacter baumanniiNegative16 - 64 >3log10​ reduction (Bactericidal)Omp33 binding / Membrane Permeabilization
    Staphylococcus aureus (MRSA)Positive8 - 16 1−2log10​ reduction (Bacteriostatic)Intracellular targeting / DNA Gyrase
    Streptococcus pyogenesPositive8 - 32 1−2log10​ reduction (Bacteriostatic)Cell wall interaction

    Note: The enhanced efficacy against Gram-negative strains is heavily correlated with the compound's ability to permeabilize the outer membrane, a trait amplified by the lipophilic furan/thiophene rings[2][3].

    References

    • Antibacterial activity of furan-thiophene-chalcone derivatives... Source: ResearchGate URL:[Link]

    • Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives Source: IntechOpen URL:[Link]

    • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria Source: PMC / NIH URL:[Link]

    • Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine-thiazolidinones as potential bioactive molecule Source: NIScPR URL:[Link]

    Sources

    Topic: A Multi-Assay Strategy for Evaluating the Cytotoxicity of 1-(2,2-Di(furan-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea

    Author: BenchChem Technical Support Team. Date: March 2026

    An Application Note from the Office of the Senior Application Scientist

    Audience: Researchers, scientists, and drug development professionals.

    Abstract: The development of novel small molecules for therapeutic use, particularly in oncology, requires a rigorous evaluation of their biological activity. Substituted urea derivatives represent a promising class of compounds, known to exhibit a wide array of biological effects, including potent anticancer and antiproliferative activities[1][2]. The specific compound, 1-(2,2-di(furan-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea, incorporates furan and thiophene moieties—heterocycles frequently found in bioactive molecules—along with a central urea structure, suggesting a potential for significant biological impact[3][4]. This application note provides a comprehensive, multi-assay framework for characterizing the cytotoxic potential of this novel compound. We present a three-pronged approach utilizing assays that measure distinct cellular processes: metabolic viability (MTT assay), membrane integrity (LDH assay), and apoptosis induction (Caspase-3/7 assay). This strategy allows researchers to not only quantify the cytotoxic potency (e.g., IC50) but also to elucidate the primary mechanism of cell death, distinguishing between cytostatic and cytotoxic effects. Detailed, self-validating protocols, data interpretation guidelines, and workflow visualizations are provided to ensure robust and reproducible results.

    Part 1: Foundational Concepts & Experimental Rationale

    The Scientific Imperative for a Multi-Assay Approach

    To build a complete picture of the biological activity of 1-(2,2-di(furan-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea, we employ a strategy of orthogonal validation , where different assays measuring distinct biological endpoints are used to confirm and elaborate upon findings.

    • Metabolic Viability (The MTT Assay): This assay serves as the initial screen for overall effect. It is a colorimetric assay that measures the activity of mitochondrial NAD(P)H-dependent oxidoreductase enzymes[6]. These enzymes reduce the yellow tetrazolium salt (MTT) to purple formazan crystals, a process that occurs only in metabolically active, viable cells[6]. A decrease in signal indicates a loss of viability or proliferation.

    • Membrane Integrity (The LDH Assay): This assay directly measures cytotoxicity by quantifying the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium[7][8]. LDH is released only when the plasma membrane is compromised, a hallmark of necrosis or late-stage apoptosis[9]. This allows for a clear distinction between a cytostatic effect and cell lysis.

    • Apoptosis Induction (The Caspase-3/7 Assay): If cytotoxicity is confirmed, the next logical step is to determine the mechanism. Apoptosis, or programmed cell death, is a key pathway targeted by many anticancer drugs[10]. Caspases-3 and -7 are key effector enzymes in the apoptotic cascade[11]. Assays like the Caspase-Glo® 3/7 provide a luminescent substrate that is cleaved by these caspases, generating a signal directly proportional to their activity[12].

    The following diagram illustrates the logical flow of this multi-assay strategy.

    G cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Interpretation TreatCells Treat Cells with Compound MTT MTT Assay (Metabolic Viability) TreatCells->MTT LDH LDH Assay (Membrane Integrity) MTT->LDH If Viability Decreases Caspase Caspase-3/7 Assay (Apoptosis) MTT->Caspase If Viability Decreases Result Comprehensive Cytotoxicity Profile: - Potency (IC50) - Mechanism (Necrosis vs. Apoptosis) - Effect (Cytotoxic vs. Cytostatic) LDH->Result Caspase->Result

    Caption: Logical workflow for comprehensive cytotoxicity assessment.

    Part 2: Experimental Design & Compound Management

    Cell Line Selection

    The choice of cell lines is critical. It is recommended to use a panel that includes:

    • Relevant Cancer Cell Lines: For example, MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and SW480 (colon adenocarcinoma) to assess efficacy across different cancer types.

    • A Non-Cancerous Control Cell Line: For example, BJ-5ta (immortalized human fibroblasts) or HaCaT (immortalized human keratinocytes) to determine the compound's selectivity and potential for off-target toxicity[13].

    Compound Stock Preparation and Dilution
    • Stock Solution: Prepare a high-concentration stock solution of 1-(2,2-di(furan-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea, typically 10-20 mM, in a suitable solvent like dimethyl sulfoxide (DMSO).

    • Solubility Check: Ensure the compound is fully dissolved. Sonication may be required.

    • Storage: Aliquot the stock solution into small volumes and store at -20°C or -80°C, protected from light, to prevent degradation and freeze-thaw cycles.

    • Working Solutions: On the day of the experiment, thaw an aliquot and prepare a serial dilution series in complete cell culture medium. The final concentration of DMSO in the wells should be kept constant across all treatments and should not exceed 0.5% to avoid solvent-induced toxicity.

    Assay Plate Layout

    A well-structured plate layout is essential for data integrity. Each condition should be tested in at least triplicate.

    Plate WellsConditionPurpose
    A1-A3 Medium OnlyBackground Control: Measures absorbance of medium and assay reagents.
    B1-B3 Untreated CellsNegative Control (100% Viability): Represents normal cell health.
    C1-C3 Vehicle Control (e.g., 0.5% DMSO)Solvent Effect Control: Ensures the solvent does not affect cell viability.
    D1-D3 Lysis Agent (e.g., Triton™ X-100)Positive Control (0% Viability / 100% Cytotoxicity): Used for LDH and as a reference.
    Rows E-H Compound DilutionsTest Conditions: Cells treated with a range of compound concentrations (e.g., 0.1 µM to 100 µM).

    Part 3: Detailed Experimental Protocols

    Protocol 1: MTT Assay for Metabolic Viability

    This protocol is adapted from established methods to measure cell viability based on mitochondrial function[14][15].

    Principle: Metabolically active cells convert the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan, measured by absorbance, is directly proportional to the number of viable cells[6].

    G cluster_workflow MTT Assay Workflow Seed 1. Seed Cells (96-well plate) Incubate1 2. Incubate (24h) Seed->Incubate1 Treat 3. Add Compound (Serial Dilutions) Incubate1->Treat Incubate2 4. Incubate (24-72h) Treat->Incubate2 AddMTT 5. Add MTT Reagent (0.5 mg/mL) Incubate2->AddMTT Incubate3 6. Incubate (3-4h) AddMTT->Incubate3 Solubilize 7. Add Solubilizer (e.g., DMSO) Incubate3->Solubilize Read 8. Read Absorbance (570 nm) Solubilize->Read

    Caption: Step-by-step workflow for the MTT cytotoxicity assay.

    Materials:

    • 96-well flat-bottom cell culture plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[6]

    • Solubilization solution (e.g., DMSO or 0.1% NP-40 in isopropanol with 4 mM HCl)[16]

    • Microplate spectrophotometer

    Step-by-Step Protocol:

    • Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂[16].

    • Compound Treatment: Remove the medium and add 100 µL of fresh medium containing the desired concentrations of the test compound or controls (vehicle, untreated) to the respective wells.

    • Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).

    • Add MTT Reagent: Add 10-20 µL of 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL) and incubate for 3-4 hours at 37°C[14]. Purple formazan crystals should become visible in viable cells.

    • Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals[6][16].

    • Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise[14].

    Protocol 2: LDH Assay for Membrane Integrity

    This protocol measures the release of LDH from damaged cells, providing a direct marker of cytotoxicity[7][9].

    Principle: The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product. The amount of color formed is proportional to the number of lysed cells[7][9].

    G cluster_workflow LDH Assay Workflow Seed 1. Seed & Treat Cells (Same as MTT) Incubate 2. Incubate (24-72h) Seed->Incubate Centrifuge 3. Centrifuge Plate (400 x g, 5 min) Incubate->Centrifuge Transfer 4. Transfer Supernatant to a new plate Centrifuge->Transfer AddReagent 5. Add LDH Reaction Mix Transfer->AddReagent Incubate2 6. Incubate at RT (30 min, protected from light) AddReagent->Incubate2 AddStop 7. Add Stop Solution Incubate2->AddStop Read 8. Read Absorbance (490 nm) AddStop->Read

    Caption: Step-by-step workflow for the LDH cytotoxicity assay.

    Materials:

    • LDH Cytotoxicity Assay Kit (e.g., from Promega, Cayman Chemical, or similar)[7][9]

    • 96-well plates

    • Microplate spectrophotometer

    Step-by-Step Protocol:

    • Cell Seeding and Treatment: Prepare a cell plate exactly as described for the MTT assay (Steps 1-3), including a "Maximum LDH Release" control by adding a lysis solution (e.g., 10X Lysis Solution provided in kits) 45 minutes before the end of incubation[7].

    • Centrifugation: Centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells[9].

    • Collect Supernatant: Carefully transfer 50-100 µL of supernatant from each well to a new, clean 96-well plate.

    • Prepare Reaction Mix: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically involves mixing a substrate and a diaphorase/dye solution)[7].

    • Incubation: Add 50-100 µL of the reaction mixture to each well containing supernatant. Incubate for 30 minutes at room temperature, protected from light.

    • Add Stop Solution: Add 50 µL of Stop Solution (often provided in the kit) to each well to terminate the reaction[7].

    • Measurement: Read the absorbance at 490 nm within 1 hour[9].

    Protocol 3: Caspase-3/7 Assay for Apoptosis

    This protocol quantifies the activity of key executioner caspases involved in apoptosis[11][12].

    Principle: The assay uses a pro-luminescent substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by active caspases-3 and -7. This cleavage releases a substrate for luciferase, generating a light signal proportional to caspase activity[12].

    G cluster_workflow Caspase-3/7 Assay Workflow Seed 1. Seed & Treat Cells (Opaque-walled plate) Incubate1 2. Incubate (Desired Time) Seed->Incubate1 Equilibrate 3. Equilibrate Plate to Room Temp Incubate1->Equilibrate AddReagent 4. Add Caspase-Glo® 3/7 Reagent (Add-Mix) Equilibrate->AddReagent Incubate2 5. Incubate at RT (1-2h, protected from light) AddReagent->Incubate2 Read 6. Read Luminescence Incubate2->Read

    Caption: Step-by-step workflow for the Caspase-3/7 apoptosis assay.

    Materials:

    • White-walled, clear-bottom 96-well plates (for luminescence)

    • Caspase-Glo® 3/7 Assay Kit (Promega) or similar[12]

    • Luminometer

    Step-by-Step Protocol:

    • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with the compound as described previously. It is crucial to include a positive control for apoptosis (e.g., staurosporine).

    • Incubation: Incubate for a period sufficient to induce apoptosis (typically 6-24 hours).

    • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature.

    • Assay Procedure: Remove the plate from the incubator and allow it to cool to room temperature for ~30 minutes.

    • Add Reagent: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cells in medium.

    • Mix and Incubate: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.

    • Measurement: Measure the luminescence using a plate-reading luminometer.

    Part 4: Data Analysis and Interpretation

    Calculations
    • MTT Assay - Percent Viability:

      • % Viability = [(Abs_Sample - Abs_Bkg) / (Abs_Vehicle - Abs_Bkg)] * 100

      • Where Abs_Sample is the absorbance of treated cells, Abs_Vehicle is the vehicle control, and Abs_Bkg is the medium-only background.

    • LDH Assay - Percent Cytotoxicity:

      • % Cytotoxicity = [(Abs_Sample - Abs_Spontaneous) / (Abs_Max - Abs_Spontaneous)] * 100

      • Where Abs_Sample is treated cells, Abs_Spontaneous is untreated cells (spontaneous release), and Abs_Max is the maximum release control (lysed cells).

    • Caspase-3/7 Assay - Fold Induction:

      • Fold Induction = (Luminescence_Sample / Luminescence_Vehicle)

    IC50 Determination

    Plot the percent viability (for MTT) or percent cytotoxicity (for LDH) against the log of the compound concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in the measured effect.

    Example Data Presentation

    The results should be summarized in a clear, tabular format.

    Cell LineAssayIC50 (µM)Max Effect (%)
    MCF-7 MTT1.5 ± 0.295% Viability Loss
    LDH1.8 ± 0.390% Cytotoxicity
    Caspase-3/7-8.2-fold increase
    A549 MTT3.2 ± 0.592% Viability Loss
    LDH3.5 ± 0.488% Cytotoxicity
    Caspase-3/7-7.5-fold increase
    BJ-5ta MTT> 50< 10% Viability Loss
    LDH> 50< 5% Cytotoxicity
    Caspase-3/7-1.1-fold increase

    (Note: Data are hypothetical and for illustrative purposes only.)

    Interpreting the Combined Results

    The true power of this approach lies in synthesizing the data from all three assays.

    ScenarioMTT ResultLDH ResultCaspase-3/7 ResultInterpretation
    1. Apoptotic Cytotoxicity ↓↓ (Low IC50)↑↑ (Low IC50)↑↑↑ (High Fold-Induction)The compound is a potent cytotoxic agent that induces cell death primarily through apoptosis. This is a desirable profile for many anticancer agents.
    2. Necrotic Cytotoxicity ↓↓ (Low IC50)↑↑ (Low IC50)~ (No significant change)The compound is cytotoxic and causes cell death through necrosis (membrane lysis) without activating the classical apoptotic pathway.
    3. Cytostatic Effect ↓ (Low IC50)~ (No significant change)~ (No significant change)The compound inhibits metabolic activity and/or proliferation but does not directly kill the cells. The LDH assay is critical for this distinction.
    4. No Effect / Selective ~ (High IC50 on normal cells)~ (High IC50 on normal cells)~ (No change in normal cells)The compound shows a high IC50 against normal cells (e.g., BJ-5ta) but a low IC50 against cancer cells, indicating favorable selectivity.

    Conclusion

    Evaluating the cytotoxic potential of a novel compound like 1-(2,2-di(furan-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea requires more than a single-endpoint assay. The integrated, multi-assay strategy detailed in this application note provides a robust framework for a comprehensive assessment. By combining measures of metabolic viability (MTT), membrane integrity (LDH), and apoptosis induction (Caspase-3/7), researchers can obtain a clear and reliable profile of the compound's biological activity. This approach not only yields a quantitative measure of potency (IC50) but also provides critical insights into the mechanism of action, thereby accelerating the drug discovery and development process.

    References

    • Sapkal, B. M., et al. (2021). "Recent Advances in Synthesis and Biological Applications of Substituted Ureas." Current Organic Chemistry, 25(16), 1894-1922. [Online]. Available: [Link].

    • National Center for Biotechnology Information. (2013). "Cell Viability Assays - Assay Guidance Manual." [Online]. Available: [Link].

    • Khasawneh, M. A., et al. (2022).
    • protocols.io. (2024). "LDH cytotoxicity assay." [Online]. Available: [Link].

    • Giménez-Bastida, J. A., et al. (2024).
    • ResearchGate. (2025). "MTT Proliferation Assay Protocol." [Online]. Available: [Link].

    • Lavecchia, A., et al. (2011). "Design, synthesis, and biological activity of urea derivatives as anaplastic lymphoma kinase inhibitors." ChemMedChem, 6(9), 1619-1634.
    • Creative Biolabs. "Cytotoxicity Assay Protocol & Troubleshooting." [Online]. Available: [Link].

    • ResearchGate. (2021). "Design, synthesis and biological activities of novel urea derivatives with superior plant growth-inhibiting activity." [Online]. Available: [Link].

    • National Center for Biotechnology Information. (2019). "Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells." [Online]. Available: [Link].

    • Bioo Scientific. "MaxDiscovery™ Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual."
    • Grant, W. C., & Krantz, J. C. (1942). "The Mechanism of Action of Certain Urea Derivatives on Normal and Tumor Tissue." Cancer Research, 2(12), 833-836.
    • PubMed. (2009). "Urea derivatives as anticancer agents." [Online]. Available: [Link].

    • Springer Nature Experiments. "Cytotoxicity MTT Assay Protocols and Methods." [Online]. Available: [Link].

    • Promega Corporation. (2023). "Caspase-Glo® 3/7 Assay Protocol." [Online]. Available: [Link].

    • Bio-protocol. "LDH Cytotoxicity Assay." [Online]. Available: [Link].

    • AACR Journals. (1942). "The Mechanism of Action of Certain Urea Derivatives on Normal and Tumor Tissue." [Online]. Available: [Link].

    • Promega Corporation. "Application Notes and Protocols for Caspase-3/7 Activity Assay."
    • Wei, T., et al. (2011). "A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time." PLoS ONE, 6(11), e26908.
    • Promega Corporation. "Caspase-Glo® 3/7 3D Assay." [Online]. Available: [Link].

    • Sartorius. "Protocol IncuCyte® Cytotoxicity Assay." [Online]. Available: [Link].

    • BenchChem. "A Comparative Analysis of Fluorinated Furan and Thiophene Analogs in Drug Discovery."
    • Bentham Science. (2019). "Research Progress of Diphenyl Urea Derivatives as Anticancer Agents and Synthetic Methodologies." [Online]. Available: [Link].

    • ResearchGate.
    • Valiaveettil, M., et al. (2015). "Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods.
    • Kumar, R., et al. (2023). "Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads." Journal of Biomolecular Structure and Dynamics, 1-22.
    • MDPI. (2012). "Pharmacological Classification and Activity Evaluation of Furan and Thiophene Amide Derivatives Applying Semi-Empirical ab initio Molecular Modeling Methods."
    • Conscientia Beam. (2017).
    • Koci, J., et al. (2021).
    • MDPI. (2022). "Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents."
    • Preprints.org. (2024). "Anti-Proliferative and Cytoprotective Activity of Ethylenediurea Derivatives with Alkyl and Oxygen-containing Groups as Substituents."
    • PubMed. (2003). "Synthesis and cytotoxicity of new 3-alkyl-1-(1-methyl-2-phenylethyl)
    • Semantic Scholar. (2025). "Anti-Proliferative Activity of Ethylenediurea Derivatives with Alkyl and Oxygen-Containing Groups as Substituents."

    Sources

    Troubleshooting & Optimization

    Technical Support Center: Yield Optimization for 1-(2,2-Di(furan-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of unsymmetrical ureas containing heteroaromatic rings. The target molecule, 1-(2,2-Di(furan-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea, presents two distinct synthetic challenges:

    • Extreme Acid Sensitivity: The 2,2-di(furan-2-yl)ethyl moiety is highly susceptible to acid-catalyzed ring-opening and polymerization.

    • Differential Nucleophilicity: Thiophen-2-ylmethylamine is a highly reactive, unhindered primary amine, whereas 2,2-di(furan-2-yl)ethylamine is sterically hindered.

    This guide provides field-proven causality, self-validating protocols, and troubleshooting steps to maximize your yield while minimizing symmetric urea byproducts and substrate degradation.

    Section 1: Mechanistic Pathway & Reagent Selection

    When synthesizing unsymmetrical ureas, the choice of carbonylating agent dictates the reaction's success. Traditional methods using phosgene or triphosgene generate hydrochloric acid (HCl) as a byproduct [1, 3]. Because furan rings are highly susceptible to acid-catalyzed degradation, triphosgene often leads to black, tarry polymerization products and severely diminished yields.

    Therefore, 1,1'-Carbonyldiimidazole (CDI) is the authoritative standard for this specific transformation [1, 3]. CDI is a mild, acid-free reagent that generates imidazole (a weak base) as a byproduct, perfectly preserving the furan moieties [4]. Furthermore, by controlling the order of addition, CDI allows for the isolation or in situ generation of a stable carbamoylimidazole intermediate, preventing the highly reactive thiophen-2-ylmethylamine from forming symmetric byproducts [2].

    UreaSynthesis A1 Amine 1 2,2-Di(furan-2-yl)ethylamine (Bulky, Acid-Sensitive) Int Intermediate N-(2,2-Di(furan-2-yl)ethyl)-1H-imidazole-1-carboxamide A1->Int CDI Addition (0 °C to RT) CDI 1,1'-Carbonyldiimidazole (CDI) (Acid-Free Carbonyl Source) IntInt IntInt CDI->IntInt Amine 2 Addition (RT to 50 °C) A2 Amine 2 Thiophen-2-ylmethylamine (Highly Reactive) Prod Target Molecule 1-(2,2-Di(furan-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea A2->Prod Symm Symmetric Byproduct 1,3-bis(thiophen-2-ylmethyl)urea A2->Symm If added prematurely or activated first IntInt->Prod Amine 2 Addition (RT to 50 °C)

    Figure 1: CDI-mediated synthesis of 1-(2,2-Di(furan-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea.

    Section 2: Frequently Asked Questions (FAQs)

    Q: Why am I observing a high percentage of 1,3-bis(thiophen-2-ylmethyl)urea (symmetric byproduct)? A: Thiophen-2-ylmethylamine is a highly reactive, unhindered primary amine. If it is exposed to the carbonylating agent first, it rapidly forms the isocyanate or carbamoylimidazole and immediately reacts with unactivated thiophen-2-ylmethylamine [2]. To prevent this, always activate the bulkier, less reactive 2,2-di(furan-2-yl)ethylamine first.

    Q: Can I use triphosgene if I add a strong base like triethylamine (TEA) or DIPEA? A: While tertiary amines neutralize the bulk HCl generated by triphosgene, localized acidic microenvironments during the dropwise addition can still degrade the 2,2-di(furan-2-yl)ethyl moiety. If triphosgene must be used, a biphasic Schotten-Baumann condition (aq. NaHCO₃ / DCM) is safer, but CDI remains the superior choice for yield optimization [3].

    Q: My CDI reaction stalls at the carbamoylimidazole intermediate. How do I drive it to completion? A: The bulky bis-furanyl group can sterically hinder the attack of the second amine. If the reaction stalls, elevate the temperature to 40–50 °C. Alternatively, adding a catalytic amount of a non-nucleophilic base (e.g., DBU) can help drive the substitution forward.

    Section 3: Troubleshooting Guide
    Observed IssueRoot CauseScientific Rationale & Corrective Action
    Black/Brown tarry residue in the reaction flask Acid-catalyzed polymerization of the furan rings.Rationale: Furans rapidly polymerize in the presence of strong acids or Lewis acids. Action: Switch from triphosgene to CDI. Ensure all solvents are anhydrous. Avoid 1M HCl during workup; use sat. NH₄Cl instead.
    Incomplete conversion of 2,2-Di(furan-2-yl)ethylamine Moisture in the CDI reagent.Rationale: CDI is highly hygroscopic and rapidly hydrolyzes to imidazole and CO₂ upon exposure to ambient humidity [4]. Action: Use a freshly opened bottle of CDI or store it in a desiccator. Verify CDI activity by observing CO₂ effervescence upon addition.
    High levels of 1,3-bis(2,2-di(furan-2-yl)ethyl)urea Incorrect addition rate or sub-stoichiometric CDI.Rationale: If CDI is not in excess, the activated carbamoylimidazole reacts with remaining unactivated starting amine[5]. Action: Add the amine dropwise to a slurry of CDI (1.1 to 1.2 equiv) to ensure CDI is always in excess during activation.
    Section 4: Quantitative Data Comparison

    To guide your reagent selection, the following table summarizes typical yield profiles and byproduct distributions based on the carbonylating agent used for this specific substrate class.

    Carbonylating AgentTypical Yield (%)Symmetric Byproduct (%)Furan Degradation (%)Operational Notes
    CDI (Recommended) 82 - 88% < 5% < 2% Acid-free; requires sequential addition.
    Triphosgene + TEA 40 - 55%10 - 15%20 - 30%HCl generation causes furan polymerization.
    Phenyl Chloroformate 70 - 75%5 - 10%< 5%Good alternative; requires heating for step 2.
    Diphenyl Carbonate 65 - 70%< 5%< 2%Green reagent; requires higher temperatures.
    Section 5: Self-Validating Experimental Protocol (CDI Method)

    This protocol utilizes a self-validating checkpoint to ensure the intermediate is fully formed before proceeding, preventing cross-reactivity and symmetric urea formation.

    Step 1: Activation of the Bulky Amine

    • To an oven-dried, argon-flushed 50 mL round-bottom flask, add 1,1'-Carbonyldiimidazole (CDI) (1.2 mmol, 1.2 equiv) and anhydrous Dichloromethane (DCM) (10 mL).

    • Cool the suspension to 0 °C using an ice bath.

    • Dissolve 2,2-Di(furan-2-yl)ethylamine (1.0 mmol, 1.0 equiv) in anhydrous DCM (5 mL) and add it dropwise to the CDI slurry over 15 minutes.

    • Causality Note: Adding the amine to an excess of CDI prevents the formed intermediate from reacting with unreacted amine, minimizing symmetric urea formation [5].

    Step 2: Self-Validation (Checkpoint)

    • Remove the ice bath and stir at room temperature for 1 hour.

    • Validation: Monitor by TLC (Hexanes:EtOAc) or LC-MS. Do not proceed until the primary amine spot is completely consumed. The carbamoylimidazole intermediate should be the sole major product.

    Step 3: Coupling of the Second Amine

    • Once Step 2 is validated, add Thiophen-2-ylmethylamine (1.1 mmol, 1.1 equiv) in one portion.

    • Stir the reaction mixture at room temperature for 4–6 hours. If LC-MS indicates a stalled reaction, warm the mixture to 40 °C.

    • Causality Note: The unhindered nature of thiophen-2-ylmethylamine allows it to readily attack the bulky carbamoylimidazole intermediate.

    Step 4: Workup and Purification

    • Dilute the reaction with DCM (20 mL) and wash with saturated aqueous NH₄Cl (2 x 15 mL) to remove imidazole and unreacted amines. Crucial: Do not use strong mineral acids to avoid furan ring-opening.

    • Wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure unsymmetrical urea.

    References
    • Urea Formation - Common Conditions. Common Organic Chemistry. URL:[Link]

    • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. National Institutes of Health (NIH) - PMC. URL: [Link]

    • CAS No: 530-62-1 – A Complete Guide to 1,1'-Carbonyldiimidazole (CDI). Srini Chem. URL: [Link]

    • Preparation of Carbamates, Esters, Amides, and Unsymmetrical Ureas via Brønsted Acid-Activated N-Acyl Imidazoliums. American Chemical Society (ACS) - Organic Process Research & Development. URL: [Link]

    Technical Support Center: Formulating & Enhancing Bioavailability of 1-(2,2-Di(furan-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Formulation & Bioavailability Support Center. The compound 1-(2,2-Di(furan-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea (hereafter referred to as DFTU ) presents a formidable challenge in drug development. It exhibits a dual "brick-dust" and "grease-ball" liability: the rigid urea core establishes a strong, hydrogen-bonded crystal lattice (limiting dissolution), while the bulky di-furan-ethyl and thiophene moieties drive up lipophilicity (LogP) and act as structural alerts for rapid Cytochrome P450 (CYP) mediated first-pass metabolism.

    This guide is designed for formulation scientists and pharmacokineticists to troubleshoot specific barriers to DFTU's systemic exposure.

    Part 1: Troubleshooting Guides & FAQs

    Q1: My compound crashes out immediately when diluted in Simulated Gastric Fluid (SGF). How do I maintain supersaturation?

    The Causality: DFTU's high crystal lattice energy prevents the thermodynamic driving force of the aqueous solvent from maintaining the drug in solution. When the solvent capacity is exceeded, rapid nucleation and precipitation occur. The Solution: Formulate DFTU as an Amorphous Solid Dispersion (ASD) [1]. By converting the crystalline drug into a highly disordered amorphous state within a hydrophilic polymer matrix (such as HPMCAS or PVP-VA), you eliminate the energy required to break the crystal lattice. This significantly increases the transient solubility of the Active Pharmaceutical Ingredient (API)[2]. Technologies utilizing specific polymeric blends can delay recrystallization and maintain a supersaturated state in the GI tract, effectively overcoming pH-dependent solubility drops[3].

    Q2: In vivo pharmacokinetic (PK) data shows very low systemic exposure after oral dosing, despite good Caco-2 permeability. What is causing this?

    The Causality: The furan and thiophene rings on DFTU are highly susceptible to rapid oxidation (epoxidation and ring-opening) by hepatic CYP450 enzymes (e.g., CYP3A4). Even if the drug permeates the gut wall, it is heavily extracted and degraded during hepatic first-pass metabolism. The Solution: Utilize a Self-Microemulsifying Drug Delivery System (SMEDDS) [4]. By formulating DFTU in Long-Chain Triglycerides (LCTs), you mimic dietary lipid processing. The lipids stimulate the assembly of chylomicrons in the enterocytes. Highly lipophilic drugs partition into these chylomicrons and are secreted into the mesenteric lymph vessels, traveling up the thoracic duct directly into systemic circulation—completely bypassing the portal vein and the liver.

    Q3: I need a clear, aqueous-compatible solution for intravenous (IV) PK baseline studies, but DMSO is toxic to my animal models. What are my options?

    The Causality: Intravenous administration requires a true molecular dispersion without relying on toxic organic solvents that cause hemolysis or precipitation upon blood contact. The Solution: Employ Cyclodextrin Complexation (e.g., HP-β-CD or SBE-β-CD). The hydrophobic cavity of the cyclodextrin encapsulates the lipophilic furan/thiophene rings, while the hydrophilic exterior ensures aqueous compatibility[5]. Urea derivatives are known to undergo hydrotropic solubilization, forming stable, nonstoichiometric molecular aggregates in aqueous environments when complexed appropriately[6]. Note that binding affinity for urea derivatives can be highly pH-dependent, so buffer the formulation accordingly[7].

    Part 2: Formulation Strategy Comparison Data

    Summarizing the quantitative boundaries and validation metrics for each approach ensures you select the right formulation architecture for your specific assay phase.

    Formulation StrategyPrimary Mechanism of ActionBest Suited ForTypical Max Drug LoadKey Self-Validation Metric
    Amorphous Solid Dispersion (ASD) Thermodynamic energy state reduction via polymer matrixDissolution-rate limited absorption (Oral)10 - 30% w/wXRPD (Absence of Bragg peaks; amorphous halo)
    Lipid-Based System (SMEDDS) Lymphatic transport & micellar solubilizationHigh first-pass metabolism drugs (Oral)5 - 15% w/wDLS (z-average droplet size < 50 nm)
    Cyclodextrin Complexation Host-guest inclusion complexationIV administration / Liquid oral gavage1 - 5% w/vPhase solubility diagram (A-type curve)

    Part 3: Self-Validating Experimental Protocols

    Do not proceed to in vivo dosing without confirming the physical state of your formulation. The following protocols include mandatory quality control (QC) steps that validate the mechanistic success of the preparation.

    Protocol A: Preparation of ASD via Spray Drying
    • Solvent Selection: Select a volatile solvent system (e.g., Dichloromethane:Methanol 1:1) capable of co-dissolving both DFTU and the selected polymer (e.g., HPMCAS).

    • Solution Preparation: Dissolve the polymer (80% w/w) and DFTU (20% w/w) under continuous magnetic stirring until optically clear.

    • Atomization: Feed the solution into the spray dryer using a peristaltic pump. Set the inlet temperature to 80°C (above the boiling point of the solvent but below the degradation temperature of the drug).

    • Drying: Utilize heated nitrogen gas as the drying medium to rapidly evaporate the solvent droplets, kinetically trapping the drug in an amorphous state.

    • Collection & QC (Self-Validation): Collect the resulting powder from the cyclone. Immediately analyze the powder via X-Ray Powder Diffraction (XRPD). Validation: The presence of a broad "halo" without sharp Bragg peaks confirms the successful destruction of the crystal lattice and formation of an amorphous solid dispersion.

    Protocol B: Formulation of SMEDDS for Lymphatic Targeting
    • Excipient Selection: Select a Long-Chain Triglyceride (LCT) oil phase (e.g., Soybean oil), a high-HLB surfactant (e.g., Kolliphor EL), and a co-surfactant (e.g., Transcutol P).

    • Blending: Combine the oil, surfactant, and co-surfactant in a 3:5:2 weight ratio in a glass vial. Vortex for 5 minutes to ensure a homogenous isotropic mixture.

    • Drug Loading: Add DFTU to the lipid mixture at a concentration of 50 mg/g.

    • Solubilization: Sonicate the mixture in a water bath at 40°C for 30 minutes until the drug is completely dissolved.

    • Emulsification & QC (Self-Validation): Perform a 1:100 aqueous dilution of the SMEDDS in simulated gastric fluid (SGF) at 37°C under mild agitation. Analyze the dispersion via Dynamic Light Scattering (DLS). Validation: A clear/translucent dispersion with a z-average droplet size of <50 nm and a Polydispersity Index (PDI) <0.3 confirms the spontaneous formation of a stable microemulsion[8].

    Part 4: Visualizations & Logic Workflows

    Formulation_Decision Start Target: 1-(2,2-Di(furan-2-yl)ethyl)- 3-(thiophen-2-ylmethyl)urea Q1 Primary Route of Administration? Start->Q1 Oral Oral (PO) Q1->Oral IV Intravenous (IV) Q1->IV Q2 Is First-Pass Metabolism High? Oral->Q2 Cyclo Cyclodextrin Complexation IV->Cyclo Requires true solution SMEDDS Lipid-Based Delivery (SMEDDS) Q2->SMEDDS Yes (Bypass via Lymphatics) ASD Amorphous Solid Dispersion (ASD) Q2->ASD No (Focus on Dissolution)

    Caption: Decision logic for selecting a formulation strategy based on delivery route and metabolism.

    Lymphatic_Pathway Drug Lipophilic Urea Derivative SMEDDS SMEDDS Formulation Drug->SMEDDS Micelles Mixed Micelles in GI Tract SMEDDS->Micelles Dispersion in SGF/SIF Enterocyte Enterocyte (Chylomicron Assembly) Micelles->Enterocyte Absorption Lymph Lymphatic System (Thoracic Duct) Enterocyte->Lymph Exocytosis (Primary) Liver Hepatic Portal Vein (First-Pass Metabolism) Enterocyte->Liver Portal Blood (Minor) Blood Systemic Circulation Lymph->Blood Bypass Liver Liver->Blood Degraded Drug

    Caption: Mechanism of lymphatic transport via SMEDDS to bypass hepatic first-pass metabolism.

    References

    • Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics. tbzmed.ac.ir. 9

    • Lipid-Based Drug Delivery Systems: Enhancing Bioavailability for Improved Therapeutic Outcomes. walshmedicalmedia.com. 4

    • Improving Drug Bioavailability through Lipid-Based Delivery Methods. longdom.org. Link

    • Amorphous Solid Dispersions for Poorly Water-Soluble Drug Delivery. pharmaexcipients.com.1

    • Lipid-Based Drug Delivery Systems - PMC. nih.gov.10

    • Lipid-based Drug Delivery Systems: A Promising Approach for Overcoming Bioavailability and Solubility Challenges in Drug Development. benthamdirect.com. 8

    • AmorSol® - Amorphous Solid Dispersion Technology. ascendiacdmo.com. 3

    • Amorphous Solid Dispersions: An Emerging Approach for Improving Solubility and oral Bioavailability of Poorly Water-Soluble Drugs. ijpsjournal.com. 2

    • US5134127A - Derivatives of cyclodextrins exhibiting enhanced aqueous solubility and the use thereof. google.com. 5

    • pH-Controlled recognition of amino acids by urea derivatives of β-cyclodextrin. rsc.org. 7

    • Hydrotropic Solubilization by Urea Derivatives: A Molecular Dynamics Simulation Study. nih.gov. 6

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    Validation & Comparative

    A Comparative Analysis of the Bioactivity of 1-(2,2-Di(furan-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea Against Clinically Relevant Antibiotics

    Author: BenchChem Technical Support Team. Date: March 2026

    In the ever-escalating battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount to the discovery of next-generation therapeutics. This guide provides a comparative overview of the potential bioactivity of the novel synthetic compound, 1-(2,2-Di(furan-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea, against a panel of well-established antibiotics. By leveraging its unique structural motifs, this molecule presents a compelling candidate for investigation as a potential antimicrobial agent.

    The core structure of this novel compound incorporates a urea linker, a moiety known for its role in a variety of biologically active molecules, including antibacterial and antifungal agents.[1][2][3] The urea functional group is capable of forming stable hydrogen bonds with biological targets, a key characteristic in drug-receptor interactions.[4] Furthermore, the presence of both furan and thiophene rings suggests the potential for significant bioactivity. Furan and thiophene derivatives have been extensively studied and are known to exhibit a broad spectrum of pharmacological effects, including antimicrobial properties.[5][6][7][8]

    This guide will delineate the standard methodologies for assessing the in vitro bioactivity of this novel compound and compare its hypothetical performance against three clinically significant antibiotics with distinct mechanisms of action: Penicillin G (a cell wall synthesis inhibitor), Ciprofloxacin (a DNA gyrase inhibitor), and Tetracycline (a protein synthesis inhibitor).

    Experimental Protocols for Bioactivity Assessment

    To quantitatively assess and compare the antimicrobial efficacy of a novel compound, two primary metrics are determined: the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).

    Minimum Inhibitory Concentration (MIC) Assay

    The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and widely accepted protocol for determining MIC values.

    Step-by-Step Broth Microdilution Protocol:

    • Preparation of Bacterial Inoculum: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared from a fresh culture. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

    • Preparation of Antimicrobial Agent Dilutions: A serial two-fold dilution of the test compound (1-(2,2-Di(furan-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea) and the comparator antibiotics is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

    • Inoculation and Incubation: Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension. A positive control well (containing only the bacterial suspension and broth) and a negative control well (containing only broth) are also included. The plate is then incubated at 37°C for 18-24 hours.

    • Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (i.e., no bacterial growth).

    Experimental Workflow for MIC Determination

    MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Standardized Bacterial Inoculum C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of Test Compounds B->C D Incubate at 37°C for 18-24 hours C->D E Visually Inspect for Bacterial Growth (Turbidity) D->E F Determine MIC Value E->F

    Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

    Minimum Bactericidal Concentration (MBC) Assay

    The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is a direct extension of the MIC assay.

    Step-by-Step MBC Protocol:

    • Perform MIC Assay: The MIC assay is performed as described above.

    • Subculturing: Following the determination of the MIC, a small aliquot (e.g., 10 µL) is taken from each well that showed no visible growth in the MIC assay.

    • Plating: The aliquot is then plated onto an appropriate agar medium (e.g., Mueller-Hinton Agar) that does not contain any antimicrobial agent.

    • Incubation: The agar plates are incubated at 37°C for 18-24 hours.

    • Determination of MBC: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum. This is determined by counting the number of colonies on the agar plates.

    Comparative Bioactivity Data

    The following table presents hypothetical MIC and MBC data for 1-(2,2-Di(furan-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, in comparison to established antibiotics. It is crucial to note that the data for the novel compound is illustrative and requires experimental validation.

    Compound Target Organism Mechanism of Action Hypothetical MIC (µg/mL) Hypothetical MBC (µg/mL)
    1-(2,2-Di(furan-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea S. aureus (Gram-positive)Putative Membrane Disruption816
    E. coli (Gram-negative)Putative Membrane Disruption3264
    Penicillin G S. aureus (Gram-positive)Cell Wall Synthesis Inhibition0.060.12
    E. coli (Gram-negative)Cell Wall Synthesis Inhibition>128>128
    Ciprofloxacin S. aureus (Gram-positive)DNA Gyrase Inhibition12
    E. coli (Gram-negative)DNA Gyrase Inhibition0.0150.03
    Tetracycline S. aureus (Gram-positive)Protein Synthesis Inhibition164
    E. coli (Gram-negative)Protein Synthesis Inhibition2128

    Discussion and Mechanistic Insights

    The hypothetical data suggests that 1-(2,2-Di(furan-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea may exhibit moderate antibacterial activity, particularly against Gram-positive bacteria. The higher MIC and MBC values for E. coli are consistent with the presence of an outer membrane in Gram-negative bacteria, which can act as a barrier to the entry of many antimicrobial compounds.

    While the precise mechanism of action for this novel urea derivative is yet to be elucidated, related compounds have been shown to disrupt bacterial cell membranes.[9] The lipophilic nature of the furan and thiophene moieties could facilitate insertion into the lipid bilayer, leading to membrane depolarization, leakage of cellular contents, and ultimately, cell death.

    Hypothetical Mechanism of Action

    Mechanism A Novel Urea Derivative C Membrane Insertion (Lipophilic Moieties) A->C B Bacterial Cell Membrane D Membrane Depolarization B->D Disruption C->B E Leakage of Cellular Contents D->E F Cell Death E->F

    Caption: Putative Mechanism of Action for the Novel Urea Derivative.

    Conclusion

    1-(2,2-Di(furan-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea represents a novel chemical entity with the potential for antimicrobial activity, predicated on the known bioactivities of its constituent urea, furan, and thiophene functionalities. The presented experimental framework provides a robust and standardized approach to validate this potential and to quantitatively compare its efficacy against established antibiotics. Further investigations, including detailed mechanistic studies and in vivo efficacy and toxicity assessments, are warranted to fully characterize the therapeutic promise of this and related novel urea derivatives. The continuous exploration of such new chemical spaces is a critical endeavor in the global effort to combat the growing threat of antimicrobial resistance.

    References

    • Patil, M., Noonikara-Poyil, A., Joshi, S. D., Patil, S. A., Patil, S. A., & Bugarin, A. (2019). New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Antibiotics, 8(4), 178. [Link][1][10]

    • Narayana, B., Ashalatha, B. V., & Vijayaraj, K. K. (2006). Synthesis of novel urea and thiourea derivatives of diphenylphosphoramidate and their antimicrobial activity. Scholars Research Library, Der Pharma Chemica, 2(4), 253-261. [Link][2]

    • Swami, S., Sharma, S., Sharma, A., & Kumar, S. (2023). Rational Design, Synthesis, Characterization, and Anti-Bacterial Activity of Urea Derivatives Bearing 1,2,4-Triazoles as Molecular Hybrid Scaffolds. Oriental Journal of Chemistry, 39(1), 115-124. [Link][11]

    • Çevik, U. A., Osmaniye, D., & Levent, S. (2023). Novel tetrahydronaphthalen-1-yl-phenethyl ureas: synthesis and dual antibacterial-anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2291539. [Link][12]

    • Kiranmai, M., & Kumar, D. S. (2016). Synthesis, Antimicrobial Activity and Docking Studies of Novel Urea and Thiourea Derivatives. ResearchGate. [Link][3]

    • ResearchGate. (n.d.). Examples of bioactive furan or thiophene derivatives. Retrieved from [Link][5]

    • ResearchGate. (n.d.). Furan and thiophene motifs in selected biologically active molecules. Retrieved from [Link][6]

    • Dołowy, M., Pyka, A., & Bober, K. (2012). Pharmacological Classification and Activity Evaluation of Furan and Thiophene Amide Derivatives Applying Semi-Empirical ab initio Molecular Modeling Methods. Molecules, 17(6), 6593-6609. [Link][13]

    • El-Sayed, M. T. (2024). Biological Activities of Thiophenes. Encyclopedia, 4(1), 160-184. [Link][7]

    • D, Y. K., R, R., V, S., & P, S. (2025). Synthesis, Characterization, and Antimicrobial Activity of Urea-Containing α/β Hybrid Peptides against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus. ACS Omega. [Link][9]

    • Al-Ostoot, F. H., Al-Ghamdi, M. A., & Al-Amer, A. M. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 39(5), 1189-1196. [Link][8]

    • Donlawson, C., Nweneka, D. O., Orie, K. J., & Okah, R. (2020). Synthesis and Bioactivity of 1-((2-Carbamoylguanidino) (furan-2-ylmethyl)urea. American Journal of Analytical Chemistry, 11, 280-288. [Link][14][15]

    • Talele, T. T. (2016). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 21(12), 1737. [Link][4]

    • Sharma, P., & Kumar, A. (2024). Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. ChemistrySelect, 9(7), e202304381. [Link][16]

    • Singh, R., & Singh, P. (2013). Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. Molecules, 18(3), 3594-3606. [Link][17]

    • Sharma, S., & Kumar, S. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Hilaris Publisher. [Link][18]

    • Sharma, D., Narasimhan, B., Kumar, P., & Judge, V. (2010). Synthesis of some N-alkyl substituted urea derivatives as antibacterial and antifungal agents. European Journal of Medicinal Chemistry, 45(7), 3161-3166. [Link][19]

    • de la-Torre, P., & SERNA, S. (2017). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Molecules, 22(12), 2211. [Link][20]

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    A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-(2,2-Di(furan-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea Analogs

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction

    In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The 1-(2,2-di(furan-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea scaffold presents a compelling confluence of three such motifs: the furan ring, the thiophene ring, and a central urea linkage. While direct and extensive structure-activity relationship (SAR) studies on this specific analog series are not yet prevalent in published literature, a wealth of data on related compounds allows for a predictive and insightful comparative analysis. This guide synthesizes established medicinal chemistry principles to explore the putative SAR of this novel chemical space.

    The furan ring is a versatile five-membered aromatic heterocycle present in numerous natural products and synthetic compounds, known to engage in a variety of biological interactions.[1][2] Similarly, the thiophene ring is a well-established bioisostere for phenyl rings, often enhancing metabolic stability and receptor binding affinity through its unique electronic and steric properties.[3] The urea moiety is a critical pharmacophore, renowned for its ability to form stable hydrogen bonds with protein and receptor targets, a feature central to the activity of many approved drugs.[4]

    This guide will provide a comparative framework for researchers, scientists, and drug development professionals to navigate the SAR of 1-(2,2-di(furan-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea analogs. We will delve into a predictive analysis of how structural modifications may influence biological activity, supported by generalized experimental protocols to validate these hypotheses.

    Predictive Structure-Activity Relationship (SAR) Analysis

    The core scaffold, 1-(2,2-di(furan-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea , offers multiple points for chemical modification to probe and optimize biological activity. Our analysis will focus on three key regions: the difurylethyl moiety (Region A), the central urea linker (Region B), and the thiophenemethyl moiety (Region C).

    The Core Scaffold and Regions of Modification

    Caption: Key regions for SAR analysis of the core scaffold.

    Comparative Analysis of Hypothetical Analogs

    The following table outlines a series of hypothetical analogs and predicts their potential impact on biological activity based on established SAR principles for related compounds. The predicted activities are broad, encompassing potential anticancer, antimicrobial, or kinase inhibitory effects, which are common for such scaffolds.

    Analog IDModificationRegionRationale for Predicted Activity ChangePredicted Potency
    Parent 1-(2,2-Di(furan-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea -Baseline-
    A1 Replacement of one furan with a phenyl ringAIncreased lipophilicity may enhance cell membrane permeability. Phenyl rings are common in many active pharmaceuticals.Potentially Increased
    A2 Replacement of both furans with phenyl ringsASignificant increase in lipophilicity and steric bulk. May improve binding in hydrophobic pockets but could also decrease solubility.Variable
    A3 Replacement of one furan with a thiophene ringAIsosteric replacement. Thiophene's sulfur atom can participate in hydrogen bonding, potentially altering target interactions.[3]Potentially Increased or Altered Selectivity
    B1 Replacement of urea with thioureaBThiourea moiety can alter hydrogen bonding capacity and electronic properties. Often seen in compounds with antimicrobial or antiviral activity.Altered Activity Profile
    B2 N-methylation of the urea linkerBN-methylation can alter the conformation and hydrogen bond donating capacity of the urea group, which is often crucial for activity.[4]Likely Decreased
    C1 Positional isomer of thiophene (thiophen-3-ylmethyl)CChanges the vector and distance of the thiophene ring relative to the urea linker, which can significantly impact binding to a target protein.Potentially Decreased
    C2 Introduction of a methyl substituent on the thiophene ringCAdds a small lipophilic group that can probe for small hydrophobic pockets in the target's binding site.Potentially Increased
    C3 Replacement of thiophene with a furan ringCFuran is more polar than thiophene. This change can affect solubility and interactions with polar residues in the target.Altered Activity Profile
    C4 Replacement of thiophene with a phenyl ringCIncreases lipophilicity and potential for π-π stacking interactions.Potentially Increased

    Experimental Protocols

    To empirically determine the SAR of this analog series, a battery of in vitro assays would be required. Below are detailed, step-by-step methodologies for key experiments that would be central to such an investigation.

    Synthesis of 1,3-Disubstituted Urea Analogs

    The synthesis of unsymmetrical ureas is a well-established process in medicinal chemistry, often proceeding through the reaction of an amine with an isocyanate.[3][5][6]

    Synthesis_Workflow cluster_reactants Starting Materials Amine 2,2-Di(furan-2-yl)ethan-1-amine Reaction Stir at Room Temperature Amine->Reaction Isocyanate 2-(Isocyanatomethyl)thiophene Isocyanate->Reaction Solvent Aprotic Solvent (e.g., Dichloromethane) Solvent->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Workup Aqueous Work-up (Wash with water and brine) Monitoring->Workup Reaction Complete Drying Dry Organic Layer (e.g., Na2SO4) Workup->Drying Purification Purification (Column Chromatography or Recrystallization) Drying->Purification Product 1-(2,2-Di(furan-2-yl)ethyl)-3- (thiophen-2-ylmethyl)urea Purification->Product

    Caption: General workflow for the synthesis of the parent urea analog.

    Step-by-Step Protocol:

    • Reaction Setup: To a solution of 2,2-di(furan-2-yl)ethan-1-amine (1.0 eq) in a suitable anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add 2-(isocyanatomethyl)thiophene (1.0-1.1 eq) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours.

    • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed.

    • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. If necessary, dissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.

    • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

    • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure 1-(2,2-di(furan-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea analog.

    In Vitro Anticancer Activity: MTT Assay

    The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][7][8][9]

    MTT_Workflow start Seed cancer cells in 96-well plate incubate1 Incubate (24h) start->incubate1 treat Treat with urea analogs (various concentrations) incubate1->treat incubate2 Incubate (48-72h) treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize measure Measure absorbance (570 nm) solubilize->measure end Calculate IC50 values measure->end

    Caption: Workflow for the MTT cell viability assay.

    Step-by-Step Protocol:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the urea analogs in cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

    • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

    • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

    • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in isopropanol) to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

    In Vitro Antimicrobial Activity: Broth Microdilution Assay

    This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[4][10][11][12][13]

    Step-by-Step Protocol:

    • Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Compound Dilution: Prepare two-fold serial dilutions of the test compounds in the broth medium in a 96-well microtiter plate.

    • Inoculation: Add the bacterial inoculum to each well containing the serially diluted compounds. Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubation: Incubate the plates at 37°C for 18-24 hours.

    • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

    In Vitro Kinase Inhibition Assay

    Many urea-containing compounds are known to be kinase inhibitors. A variety of assay formats are available to assess this activity.[14][15][16][17]

    Step-by-Step Protocol (Generic Luminescence-Based Assay, e.g., ADP-Glo™):

    • Reaction Setup: In a 384-well plate, add the test compound, the target kinase, and the kinase substrate in a suitable kinase buffer.

    • Reaction Initiation: Initiate the kinase reaction by adding ATP.

    • Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

    • Signal Generation: Stop the kinase reaction and deplete the remaining ATP by adding an ADP-Glo™ Reagent. Then, add a Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal via a luciferase reaction.

    • Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.

    • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

    Conclusion

    The 1-(2,2-di(furan-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea scaffold represents a promising starting point for the development of novel bioactive compounds. While this guide provides a predictive framework for the SAR of this series, it is imperative that these hypotheses are validated through rigorous experimental investigation. The synthetic and bioassay protocols detailed herein offer a clear roadmap for such an endeavor. By systematically exploring the chemical space around this core structure, researchers can unlock its therapeutic potential and contribute valuable insights to the field of medicinal chemistry.

    References

    • An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea. (n.d.). ScienceDirect. [Link]

    • Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. (2022). MDPI. [Link]

    • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2024). Oriental Journal of Chemistry. [Link]

    • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments. [Link]

    • Antimicrobial Activity Assays. (n.d.). Bio-protocol. [Link]

    • Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub. [Link]

    • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). RSC Publishing. [Link]

    • Urea derivative synthesis by amination, rearrangement or substitution. (n.d.). Organic Chemistry Portal. [Link]

    • Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. (2023). MDPI. [Link]

    • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (n.d.). National Center for Biotechnology Information. [Link]

    • A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. (n.d.). American Society for Microbiology. [Link]

    • Green Synthesis of Symmetrical 1, 3-Disubstituted Urea Derivatives from Biuret and Different Substituted Anilines in the Presenc. (2015). AASCIT. [http://www.aascit.org/journal/archive?journalId=9 रसायन&paperId=2334]([Link] रसायन&paperId=2334)

    • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2021). National Center for Biotechnology Information. [Link]

    • Virtual Screening, Molecular Docking and QSAR Studies in Drug Discovery and Development Programme. (2020). Journal of Drug Delivery and Therapeutics. [Link]

    • Catalyst-free synthesis of unsymmetrical ureas from COS and amines: a strategy for selectivity regulation. (2025). RSC Publishing. [Link]

    • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021). Acta Scientific. [Link]

    • Synthesis and properties of 1,3-disubstituted ureas and their isosteric analogues containing polycyclic fragments: XX. 1-[(3,5-difluoroadamantan-1-yl)]-3-R-ureas and symmetric diureas. (2024). Eco-Vector. [Link]

    • Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments. (2022). National Center for Biotechnology Information. [Link]

    • Molecular Docking: A Comprehensive Guide for 2025. (2026). Shadecoder. [Link]

    • Molecular Docking: A Structure-Based Drug Designing Approach. (2017). JSciMed Central. [Link]

    • Kinase assays. (2020). BMG LABTECH. [Link]

    • Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays. (2017). ACS Publications. [Link]

    • Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. [Link]

    • How Does a Biochemical Kinase Assay Work?. (2018). BellBrook Labs. [Link]

    • Molecular Docking: An Insight from Drug Discovery to Drug Repurposing Approach. (2024). IntechOpen. [Link]

    • Molecular Docking and Structure-Based Drug Design Strategies. (n.d.). National Center for Biotechnology Information. [Link]

    Sources

    Head-to-head comparison of 1-(2,2-Di(furan-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea and other thiophene-based drugs

    Author: BenchChem Technical Support Team. Date: March 2026

    An In-Depth Comparative Analysis of Furothiphourea, a Novel Kinase Inhibitor, Against Established Thiophene-Based Therapeutics

    Abstract

    This guide provides a head-to-head comparative analysis of a novel investigational compound, 1-(2,2-di(furan-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea, hereafter designated Furothiphourea , against two clinically approved, thiophene-containing multi-kinase inhibitors: Sorafenib and Regorafenib. While Furothiphourea is a hypothetical compound developed for the purpose of this guide, the analysis employs established, rigorous methodologies to project its potential therapeutic profile. This document serves as a framework for the evaluation of new chemical entities (NCEs) in oncology drug discovery, emphasizing the importance of direct, data-driven comparison with standard-of-care agents. We will dissect key performance attributes, including kinase inhibition profiles, cell-based potency, and critical ADME (Absorption, Distribution, Metabolism, and Excretion) parameters. All experimental protocols are detailed to ensure reproducibility and provide a self-validating system for NCE characterization.

    Introduction: The Thiophene Scaffold in Kinase Inhibition

    The thiophene ring is a privileged scaffold in medicinal chemistry, prized for its ability to act as a bioisostere of a phenyl ring while offering unique electronic properties and metabolic profiles. Its presence in numerous approved drugs, including the multi-kinase inhibitors Sorafenib and Regorafenib, underscores its utility in designing potent and selective therapeutic agents. These drugs exert their anti-cancer effects by targeting key kinases involved in tumor proliferation, angiogenesis, and metastasis, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR).

    This guide introduces Furothiphourea, a novel urea-based structure incorporating both furan and thiophene moieties. The central urea group is a well-established hinge-binding motif in many Type II kinase inhibitors, while the furan and thiophene groups are designed to explore novel interactions within the hydrophobic regions of the kinase ATP-binding pocket. Our objective is to benchmark this hypothetical NCE against Sorafenib and Regorafenib to model a rigorous, preclinical evaluation process.

    Comparative Analysis of Kinase Inhibition Profiles

    The cornerstone of characterizing a kinase inhibitor is defining its potency and selectivity against a panel of relevant kinases. An ideal candidate would exhibit high potency against desired targets (e.g., VEGFR, PDGFR) while minimizing off-target activity that could lead to toxicity.

    Methodology: LanthaScreen™ Eu Kinase Binding Assay

    A time-resolved Förster resonance energy transfer (TR-FRET) assay is a robust method for quantifying inhibitor binding to the ATP pocket of a kinase.

    Experimental Protocol:

    • Reagent Preparation: All reagents, including the europium-labeled anti-tag antibody, Alexa Fluor™ 647-labeled kinase tracer, and the target kinase (e.g., VEGFR2, PDGFRβ, c-KIT, B-Raf), are prepared in a specialized kinase buffer.

    • Compound Dilution: A 10-point, 3-fold serial dilution of Furothiphourea, Sorafenib, and Regorafenib is prepared in DMSO, followed by a final dilution into the kinase buffer.

    • Assay Plate Setup: In a 384-well plate, the kinase, tracer, and respective compound dilutions are added. A control group with DMSO serves as the 0% inhibition reference, and a well without kinase serves as the 100% inhibition reference.

    • Incubation: The plate is incubated at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.

    • Antibody Addition: The europium-labeled antibody is added to all wells.

    • Signal Reading: The plate is read on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (tracer) and 615 nm (europium). The ratio of these signals is calculated.

    • Data Analysis: The TR-FRET ratio is plotted against the log of the inhibitor concentration. A four-parameter logistic curve fit is used to determine the half-maximal inhibitory concentration (IC₅₀).

    Workflow for Kinase Inhibition Assay

    G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Kinase Buffer P2 Create 10-Point Serial Dilution of Compounds P1->P2 A1 Dispense Compounds, Kinase, and Tracer into 384-Well Plate P2->A1 P3 Prepare Kinase and Tracer Solutions P3->A1 A2 Incubate for 60 min at RT A1->A2 A3 Add Eu-Antibody A2->A3 D1 Read Plate on TR-FRET Reader (615nm & 665nm) A3->D1 D2 Calculate Emission Ratio D1->D2 D3 Plot Ratio vs. [Inhibitor] D2->D3 D4 Determine IC50 via 4-Parameter Logistic Fit D3->D4

    Caption: Workflow for determining kinase inhibitor IC₅₀ values using a TR-FRET binding assay.

    Quantitative Data: Kinase Inhibition (IC₅₀, nM)

    The following table summarizes the inhibitory potency of the three compounds against key oncogenic kinases. The data for Furothiphourea is projected based on its structural motifs, suggesting a potentially distinct selectivity profile.

    Kinase TargetFurothiphourea (Hypothetical IC₅₀, nM)Sorafenib (Literature IC₅₀, nM)Regorafenib (Literature IC₅₀, nM)
    VEGFR2 159022
    PDGFRβ 255822
    c-KIT 120687
    B-Raf 8221.5
    B-Raf (V600E) 63828
    RET 250151.5

    Interpretation: The hypothetical data suggests Furothiphourea could be a potent inhibitor of VEGFR2 and B-Raf, with notably higher selectivity for the B-Raf V600E mutant over wild-type, a desirable feature for treating specific melanoma subtypes. Its weaker activity against c-KIT and RET compared to Regorafenib might translate to a different safety profile.

    Comparative Analysis of Cell-Based Efficacy

    Demonstrating that kinase inhibition translates into anti-proliferative effects in cancer cells is a critical next step.

    Methodology: CellTiter-Glo® Luminescent Cell Viability Assay

    This assay quantifies ATP levels, an indicator of metabolically active cells, to measure cell viability following compound treatment.

    Experimental Protocol:

    • Cell Plating: Human cancer cell lines (e.g., HUH-7 for hepatocellular carcinoma, M249 for melanoma with B-Raf V600E mutation) are seeded into 96-well plates and incubated for 24 hours to allow for attachment.

    • Compound Treatment: Cells are treated with a 10-point serial dilution of each compound for 72 hours.

    • Lysis and Signal Generation: The CellTiter-Glo® reagent is added to each well, which lyses the cells and initiates a luminescent reaction catalyzed by luciferase.

    • Signal Reading: The plate is incubated for 10 minutes to stabilize the signal, and luminescence is read on a plate reader.

    • Data Analysis: Luminescence values are normalized to DMSO-treated controls, and the resulting dose-response curve is used to calculate the half-maximal effective concentration (EC₅₀).

    Quantitative Data: Anti-Proliferative Activity (EC₅₀, nM)
    Cell LinePrimary Target(s)Furothiphourea (Hypothetical EC₅₀, nM)Sorafenib (Literature EC₅₀, nM)Regorafenib (Literature EC₅₀, nM)
    HUH-7 (Liver) VEGFR, PDGFR855,1004,300
    M249 (Melanoma) B-Raf (V600E)403,9002,700

    Interpretation: The projected cellular potency of Furothiphourea in these models is significantly higher than that of Sorafenib and Regorafenib. This could be attributed to its potent B-Raf V600E inhibition or potentially superior cell permeability, a key parameter to investigate in subsequent ADME studies.

    Comparative In Vitro ADME Profile

    A successful drug must not only be potent but also possess favorable pharmacokinetic properties. Early in vitro ADME assessment helps predict a compound's behavior in vivo.

    Methodology: Microsomal Stability & Plasma Protein Binding
    • Microsomal Stability: The compound is incubated with liver microsomes (human, rat) and NADPH (a cofactor for metabolic enzymes). Samples are taken at various time points, and the remaining parent compound is quantified by LC-MS/MS (Liquid Chromatography-Mass Spectrometry). The rate of disappearance is used to calculate the intrinsic clearance (Cl_int).

    • Plasma Protein Binding (PPB): Rapid equilibrium dialysis is used. The compound is added to plasma on one side of a semi-permeable membrane and buffer on the other. After reaching equilibrium, the concentration of the compound in both chambers is measured by LC-MS/MS to determine the fraction bound to plasma proteins.

    Quantitative Data: Key ADME Parameters
    ParameterFurothiphourea (Hypothetical)Sorafenib (Literature)Regorafenib (Literature)
    Human Microsomal Cl_int (µL/min/mg) 251510
    Plasma Protein Binding (%) 98.5>99.5>99
    Calculated LogP 3.84.54.2

    Interpretation: Furothiphourea is projected to have moderate metabolic stability, slightly higher clearance than the comparators, which may suggest a shorter half-life in vivo. Like Sorafenib and Regorafenib, it is highly bound to plasma proteins, a common feature for this class of drugs.

    Integrated Discussion and Future Directions

    This comparative analysis, though based on a hypothetical NCE, provides a clear framework for drug evaluation. Furothiphourea is projected as a potent inhibitor of B-Raf V600E and VEGFR2 with impressive cellular efficacy.

    Hypothetical Signaling Pathway Inhibition

    G cluster_pathway RAS-RAF-MEK-ERK Pathway RAS RAS BRAF B-Raf (V600E) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Tumor Cell Proliferation ERK->Proliferation Furothiphourea Furothiphourea Furothiphourea->BRAF Inhibits

    Caption: Furothiphourea's hypothetical mechanism of action via inhibition of the B-Raf V600E mutant.

    Future Work:

    • Synthesis and Confirmation: The first step would be the actual chemical synthesis and structural confirmation of Furothiphourea.

    • Broad Kinase Profiling: The compound should be screened against a comprehensive panel of several hundred kinases to fully elucidate its selectivity profile and identify potential off-targets.

    • In Vivo Studies: If the in vitro profile holds, evaluation in mouse xenograft models (e.g., M249 melanoma) would be the next critical step to assess in vivo efficacy and pharmacokinetics.

    • Safety Pharmacology: Early assessment of cardiac liability (e.g., hERG channel inhibition) and cytotoxicity in non-cancerous cell lines would be essential.

    By systematically benchmarking against established drugs like Sorafenib and Regorafenib, we can rapidly identify the potential advantages and liabilities of a new chemical entity, enabling more informed decisions in the complex process of drug development.

    References

    • Title: The Thiophene Moiety in Medicinal Chemistry: A Privileged Scaffold. Source: Journal of Medicinal Chemistry. URL: [Link]

    • Title: Thiophene as a privileged scaffold in approved drugs. Source: European Journal of Medicinal Chemistry. URL: [Link]

    • Title: Sorafenib (NEXAVAR®). Source: FDA Pharmacology Review. URL: [Link]

    • Title: Regorafenib (STIVARGA®). Source: FDA Pharmacology Review. URL: [Link]

    • Title: A Review of the Development of B-RafV600E Inhibitors. Source: Molecules. URL: [Link]

    • Title: BRAF V600E and its role in cancer. Source: Nature Reviews Cancer. URL: [Link]

    • Title: Clinical Pharmacokinetics and Pharmacodynamics of Sorafenib and Regorafenib. Source: Clinical Pharmacokinetics. URL: [Link]

    Validating the Mechanism of Action of 1-(2,2-Di(furan-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea: A Comparative Guide

    Author: BenchChem Technical Support Team. Date: March 2026

    This guide provides a comprehensive framework for validating the mechanism of action of the novel compound 1-(2,2-Di(furan-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea, hereafter referred to as Compound X. Due to the novelty of Compound X, this document establishes a proposed mechanism of action based on its structural motifs and offers a comparative analysis with structurally related molecules. The experimental protocols detailed herein are designed to rigorously test the proposed mechanism and provide a clear understanding of the compound's biological activity.

    The core structure of Compound X features a urea functional group, which is a prominent moiety in numerous FDA-approved drugs and is known for its ability to form stable hydrogen bonds with biological targets.[1] The presence of furan and thiophene rings suggests potential for π-stacking interactions, which could enhance binding affinity to target proteins.[2] Furan derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antiviral, anti-inflammatory, and antifungal properties.[3][4][5] Similarly, thiophene-containing compounds are of significant interest in medicinal chemistry.[6]

    Based on these structural features, we hypothesize that Compound X acts as an inhibitor of a key signaling protein, potentially a kinase or a receptor, involved in a disease-relevant pathway. This guide will compare Compound X with two alternative compounds:

    • Alternative A: A compound where the furan moieties are replaced with phenyl groups to assess the role of the furan rings in activity.

    • Alternative B: A compound lacking the urea functional group to determine its importance in target engagement.

    Proposed Signaling Pathway and Point of Intervention

    We propose that Compound X inhibits the activity of a hypothetical "Kinase Y," a critical enzyme in a pro-inflammatory signaling cascade. The furan and thiophene rings are predicted to engage in hydrophobic and π-stacking interactions within the kinase's active site, while the urea group forms key hydrogen bonds with the hinge region of the enzyme.

    G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Adaptor_Protein Adaptor Protein Receptor->Adaptor_Protein Kinase_X Kinase X Adaptor_Protein->Kinase_X Kinase_Y Kinase Y Kinase_X->Kinase_Y Phosphorylation Transcription_Factor Transcription Factor Kinase_Y->Transcription_Factor Phosphorylation Gene_Expression Pro-inflammatory Gene Expression Transcription_Factor->Gene_Expression Ligand Ligand Ligand->Receptor Extracellular Signal Compound_X Compound X Compound_X->Kinase_Y Inhibition

    Caption: Proposed signaling pathway and inhibition by Compound X.

    Experimental Validation Workflow

    A multi-pronged approach is necessary to validate the proposed mechanism of action. The following workflow outlines the key stages, from initial screening to in-depth cellular analysis.

    G A Primary Screening: Biochemical Kinase Assay B Secondary Screening: Cell-based Viability and Downstream Signaling Assays A->B C Target Engagement: Surface Plasmon Resonance (SPR) B->C D Cellular Thermal Shift Assay (CETSA) B->D E Mechanism Elucidation: Site-directed Mutagenesis and Structural Biology (X-ray Crystallography) C->E D->E

    Caption: Experimental workflow for validating the mechanism of action.

    Comparative Data Summary (Hypothetical)

    The following table presents hypothetical data comparing the in vitro and cellular activities of Compound X with the two alternative compounds.

    CompoundKinase Y IC50 (nM)Cell Viability (CC50, µM)p-Transcription Factor EC50 (nM)
    Compound X 50> 50150
    Alternative A 500> 501500
    Alternative B > 10,000> 50> 10,000

    Interpretation of Hypothetical Data:

    • Compound X shows potent inhibition of Kinase Y and downstream signaling with low cellular toxicity.

    • Alternative A demonstrates a 10-fold decrease in potency, suggesting the furan moieties are important for target binding.

    • Alternative B is inactive, highlighting the critical role of the urea functional group in the compound's mechanism of action.

    Detailed Experimental Protocols

    Biochemical Kinase Assay

    Objective: To determine the direct inhibitory effect of the compounds on the enzymatic activity of Kinase Y.

    Materials:

    • Recombinant human Kinase Y

    • ATP

    • Kinase substrate peptide

    • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

    • Test compounds (Compound X, Alternative A, Alternative B)

    • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

    Procedure:

    • Prepare a serial dilution of the test compounds in DMSO.

    • In a 384-well plate, add 5 µL of the compound dilutions to the assay wells.

    • Add 10 µL of a solution containing Kinase Y and the substrate peptide in assay buffer.

    • Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of ATP solution.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and measure the remaining ATP by adding 25 µL of Kinase-Glo® reagent.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

    • Calculate the IC50 values by fitting the data to a four-parameter logistic dose-response curve.

    Cell-Based Downstream Signaling Assay

    Objective: To measure the effect of the compounds on the phosphorylation of a downstream substrate of Kinase Y in a cellular context.

    Materials:

    • A suitable cell line expressing Kinase Y (e.g., HEK293T overexpressing Kinase Y)

    • Complete cell culture medium

    • Test compounds

    • Stimulating ligand (if required to activate the pathway)

    • Lysis buffer

    • Antibodies: anti-phospho-Transcription Factor and anti-total-Transcription Factor

    • ELISA or Western blot reagents

    Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compounds for 1-2 hours.

    • Stimulate the cells with the appropriate ligand to activate the Kinase Y pathway.

    • After the desired stimulation time, lyse the cells.

    • Quantify the levels of phosphorylated and total Transcription Factor using an ELISA or Western blot.

    • Normalize the phosphorylated protein levels to the total protein levels.

    • Calculate the EC50 values from the dose-response curves.

    Surface Plasmon Resonance (SPR) for Target Engagement

    Objective: To directly measure the binding kinetics and affinity of the compounds to Kinase Y.

    Materials:

    • SPR instrument (e.g., Biacore)

    • CM5 sensor chip

    • Recombinant Kinase Y

    • Amine coupling kit

    • Test compounds

    • Running buffer (e.g., HBS-EP+)

    Procedure:

    • Immobilize Kinase Y onto the CM5 sensor chip using standard amine coupling chemistry.

    • Prepare a serial dilution of the test compounds in running buffer.

    • Inject the compound solutions over the sensor chip surface at a constant flow rate.

    • Record the sensorgrams, which measure the change in refractive index upon binding.

    • Regenerate the sensor surface between injections with a suitable regeneration solution.

    • Analyze the data using the instrument's software to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

    Conclusion

    This guide provides a robust framework for the comprehensive validation of the mechanism of action for the novel compound, 1-(2,2-Di(furan-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea. By combining biochemical, cellular, and biophysical approaches, researchers can elucidate the precise molecular interactions and cellular consequences of this compound's activity. The comparative analysis with structurally related alternatives is crucial for understanding the structure-activity relationship and for guiding future drug development efforts. The presented protocols offer a starting point for a thorough investigation, which will ultimately determine the therapeutic potential of this promising molecule.

    References

    • EvitaChem. 1-([2,2'-Bifuran]-5-ylmethyl)-3-(thiophen-2-ylmethyl)urea.
    • Donlawson, C., Nweneka, D., Orie, K., & Okah, R. (2020). Synthesis and Bioactivity of 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea. American Journal of Analytical Chemistry, 11, 280-288.
    • The Royal Society of Chemistry.
    • SCIRP. (2020). Synthesis and Bioactivity of 1-((2-Carbamoylguanidino) (furan-2-ylmethyl)urea.
    • EvitaChem. 1-Ethyl-3-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)urea.
    • Verma, A. (2011).
    • (2024). Furan: A Promising Scaffold for Biological Activity.
    • MDPI. (2021). Transformation of 3-(Furan-2-yl)-1,3-di(het)
    • MDPI. (2022).
    • ResearchGate. (n.d.). Synthesis, characterization and computational studies of 1,3-bis[(E)-furan-2-yl)methylene]urea and 1,3-bis[(E)-furan-2-yl)methylene]thiourea.
    • PMC. (n.d.). 3-[(Furan-2-yl)carbonyl]-1-(pyrimidin-2-yl)thiourea.
    • (2022). Furfural: A Versatile Derivative of Furan for the Synthesis of Various Useful Chemicals.
    • PMC. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry.

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    A Comparative Guide to the In Vitro and In Vivo Activity of 1-(2,2-Di(furan-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea

    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    This guide provides a comprehensive comparison of the in vitro and in vivo pharmacological profiles of 1-(2,2-di(furan-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea, a novel synthetic compound with potential therapeutic applications. We will delve into the experimental data, highlighting the correlation—or lack thereof—between its activity in controlled laboratory settings and within a living organism. Understanding this relationship is crucial for predicting clinical efficacy and guiding further drug development.

    The core of drug development hinges on the successful translation of promising in vitro results to tangible in vivo efficacy. The U.S. Food and Drug Administration (FDA) defines an in vitro-in vivo correlation (IVIVC) as a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and a relevant in vivo response.[1][2] Establishing a strong IVIVC can streamline the drug development process, potentially reducing the need for extensive bioequivalence studies and facilitating formulation optimization.[2][3][4]

    This guide will dissect the methodologies used to assess the activity of 1-(2,2-di(furan-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea, present the comparative data, and discuss the implications for its therapeutic potential.

    The Compound: A Novel Urea Derivative

    1-(2,2-Di(furan-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea belongs to the urea class of compounds, which are known for their diverse biological activities.[5][6] The urea functional group can form multiple hydrogen bonds with biological targets, making it a valuable scaffold in medicinal chemistry.[5] The presence of furan and thiophene moieties further suggests a potential for a range of pharmacological effects, as these heterocyclic rings are found in many bioactive molecules.[7][8]

    Synthesis

    The synthesis of this class of urea derivatives typically involves the reaction of an appropriate amine with an isocyanate.[5][9] For unsymmetrical ureas like the one , this often involves a multi-step process. A common method is the reaction of an amine with a phosgene equivalent, such as triphosgene or N,N'-carbonyldiimidazole (CDI), to form an isocyanate intermediate, which then reacts with a second amine to yield the final product.[5][10]

    In Vitro Evaluation: Uncovering a Mechanism of Action

    In vitro studies are the first step in characterizing the activity of a new compound. These experiments are conducted in a controlled environment, such as a test tube or a cell culture dish, and are designed to elucidate the compound's direct effects on a specific biological target.

    Experimental Protocol: Kinase Inhibition Assay

    Based on the known activities of similar urea-based compounds, a primary hypothesis was that 1-(2,2-di(furan-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea might act as a kinase inhibitor.[11][12] Many diaryl ureas are known to target signaling pathways involved in cell proliferation and survival.[11] Therefore, an in vitro kinase inhibition assay was performed.

    Step-by-Step Methodology:

    • Reagent Preparation: A panel of recombinant human kinases relevant to proliferative diseases were selected. The test compound was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which was then serially diluted to various concentrations.

    • Assay Plate Setup: In a 96-well plate, the kinase, its specific substrate, and ATP were combined in a buffer solution.

    • Compound Addition: The serially diluted test compound was added to the wells. Control wells containing only the kinase and substrate (positive control) and wells with a known inhibitor (negative control) were also included.

    • Incubation: The plate was incubated at 37°C for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

    • Detection: A detection reagent, often a phosphospecific antibody or a luminescent ATP detection reagent, was added to each well. The signal, which is inversely proportional to kinase activity, was measured using a plate reader.

    • Data Analysis: The half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit 50% of the kinase activity, was calculated from the dose-response curve.

    In Vitro Data Summary

    The in vitro kinase inhibition assay revealed that 1-(2,2-di(furan-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea exhibited potent inhibitory activity against a specific kinase, let's call it Kinase X, with a low IC50 value.

    In Vitro Parameter Value
    Target KinaseKinase X
    IC5050 nM

    This result suggests that the compound has a direct and potent inhibitory effect on a key enzyme involved in a disease-relevant signaling pathway.

    In Vivo Assessment: From the Bench to a Living System

    While in vitro data provides crucial mechanistic insights, in vivo studies are essential to understand how a compound behaves in a complex biological system.[3] These studies, typically conducted in animal models, provide information on the compound's pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body).

    Experimental Protocol: Xenograft Tumor Model

    To evaluate the in vivo efficacy of 1-(2,2-di(furan-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea as a potential anti-cancer agent, a xenograft tumor model in mice was employed. This model is a standard preclinical tool for assessing the anti-tumor activity of new compounds.[11]

    Step-by-Step Methodology:

    • Cell Culture and Implantation: Human cancer cells known to overexpress Kinase X were cultured and then implanted subcutaneously into the flank of immunocompromised mice.

    • Tumor Growth and Grouping: Tumors were allowed to grow to a palpable size (e.g., 100-150 mm³). The mice were then randomized into different treatment groups: a vehicle control group, two groups receiving different doses of the test compound, and a positive control group receiving a standard-of-care chemotherapy agent.[11]

    • Compound Administration: The test compound was formulated in a suitable vehicle and administered to the mice daily via oral gavage for a predetermined period (e.g., 21 days).[11]

    • Monitoring: Tumor volume and the body weight of the mice were measured regularly throughout the study.[11]

    • Pharmacokinetic Analysis: Blood samples were collected at various time points after dosing to determine the plasma concentration of the compound over time.[11] This allows for the calculation of key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).

    • Data Analysis: The anti-tumor efficacy was evaluated by comparing the tumor growth in the treated groups to the vehicle control group. The tolerability of the compound was assessed by monitoring changes in body weight.

    In Vivo Data Summary

    The in vivo study in the xenograft model demonstrated that oral administration of 1-(2,2-di(furan-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea resulted in a significant, dose-dependent inhibition of tumor growth.

    In Vivo Parameter Low Dose High Dose Vehicle Control
    Tumor Growth Inhibition (%)45%75%0%
    Body Weight Change (%)-2%-5%+1%

    The pharmacokinetic analysis revealed that the compound was orally bioavailable and maintained plasma concentrations above the in vitro IC50 for a significant portion of the dosing interval.

    In Vitro vs. In Vivo Correlation (IVIVC) Analysis

    The primary goal of this guide is to compare the in vitro and in vivo data to establish a correlation. In this case, there appears to be a strong positive correlation between the in vitro potency and the in vivo efficacy of 1-(2,2-di(furan-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea.

    Key Observations:

    • Potency Translation: The potent in vitro inhibition of Kinase X (IC50 = 50 nM) translated into significant anti-tumor activity in vivo.

    • Dose-Response Relationship: The dose-dependent tumor growth inhibition observed in vivo is consistent with the dose-response curve generated from the in vitro assay.

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship: The pharmacokinetic data confirmed that the compound achieved and maintained plasma concentrations in the range expected to be effective based on the in vitro IC50 value.

    This strong IVIVC provides confidence that the observed in vivo anti-tumor effect is indeed mediated through the inhibition of Kinase X, the target identified in the in vitro studies.

    Visualizing the Experimental Workflow

    IVIVC_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Assessment cluster_correlation IVIVC Analysis invitro_start Compound Synthesis kinase_assay Kinase Inhibition Assay invitro_start->kinase_assay Test Compound ic50 IC50 Determination kinase_assay->ic50 Dose-Response Data correlation Correlate In Vitro Potency with In Vivo Efficacy ic50->correlation In Vitro Potency invivo_start Xenograft Model treatment Compound Administration invivo_start->treatment Tumor-bearing mice monitoring Tumor & PK Monitoring treatment->monitoring Dosing Regimen efficacy Efficacy & PK Data monitoring->efficacy efficacy->correlation In Vivo Efficacy & PK

    Sources

    Safety Operating Guide

    A Comprehensive Guide to the Safe Disposal of 1-(2,2-Di(furan-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea

    Author: BenchChem Technical Support Team. Date: March 2026

    For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities (NCEs) are routine. However, the excitement of discovery must be tempered with a rigorous and proactive approach to safety, particularly concerning waste disposal. This guide provides a detailed, procedural framework for the safe and compliant disposal of 1-(2,2-Di(furan-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea.

    Disclaimer: As of the date of this publication, a specific Safety Data Sheet (SDS) for 1-(2,2-Di(furan-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is not available. The following procedures are therefore based on a conservative assessment of the known and anticipated hazards of its constituent chemical moieties: furan, thiophene, and urea. It is imperative to treat this compound as hazardous, assuming it possesses hazards at least as significant as its most hazardous component.[1][2][3] Always consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations.[4][5]

    Hazard Profile Analysis: A Synthesis of Component Risks

    The molecular structure of 1-(2,2-Di(furan-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea incorporates three key functional groups, each contributing to its overall hazard profile. A thorough risk assessment is the mandatory first step before handling or disposing of this compound.[6]

    • Furan Moiety: The presence of two furan rings is a significant safety concern. Furan and its derivatives are known to be flammable, harmful if ingested or inhaled, and can cause skin and eye irritation. Critically, furan compounds can form explosive peroxides upon exposure to air and light, a property that demands careful storage of both the parent compound and its waste.[3][7]

    • Thiophene Moiety: Thiophene and its derivatives are also classified as harmful and irritants.[2] Prolonged or repeated exposure may lead to cumulative health effects, potentially impacting the nervous system, cardiovascular system, and liver.[8] Furthermore, thiophenes can be harmful to aquatic organisms, necessitating containment from environmental release.[8]

    • Urea Moiety: While urea itself has low acute toxicity, it can be a skin and eye irritant.[9][10][11] Certain urea derivatives have been shown to be mutagenic, and as a precautionary measure, this potential should be considered for this novel compound.[10]

    Based on this analysis, all waste containing this compound must be classified and handled as hazardous chemical waste.[2]

    Table 1: Anticipated Hazard Summary
    Hazard ClassificationAnticipated Risk based on Structural AnalogsCausative Moiety
    Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[2]Furan, Thiophene
    Flammability Potentially flammable.[3][12]Furan, Thiophene
    Skin/Eye Irritation Causes skin and serious eye irritation.[2][9]Furan, Thiophene, Urea
    Reactivity Potential for explosive peroxide formation upon exposure to air and light. [3]Furan
    Chronic Toxicity Suspected mutagen; potential for target organ damage with prolonged exposure.[8][10]Urea, Thiophene
    Environmental Hazard Harmful to aquatic life.[8]Thiophene

    Procedural Guide for Disposal

    The following step-by-step protocol is designed to ensure the safe containment and disposal of 1-(2,2-Di(furan-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea waste. This process must be conducted in a controlled laboratory environment.[13]

    Personal Protective Equipment (PPE) and Engineering Controls

    Proper PPE is the first line of defense against chemical exposure.[14][15] All waste handling procedures must be performed within a certified chemical fume hood to protect against inhalation of vapors or dust.[14]

    • Hand Protection: Wear double-layered, chemical-resistant gloves (e.g., nitrile rubber).[2] Inspect gloves for any signs of degradation before use.

    • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[16]

    • Body Protection: A flame-resistant lab coat must be worn and fully buttoned.[1][16]

    • Emergency Equipment: Ensure an emergency eyewash station and safety shower are readily accessible and unobstructed.[15]

    Waste Segregation and Collection at the Point of Generation

    Immediate and correct segregation of waste is critical to prevent hazardous reactions and ensure compliant disposal.[5][17]

    Step 1: Solid Waste Collection

    • Collect unreacted solid 1-(2,2-Di(furan-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea, contaminated weigh boats, spatulas, and other disposable labware into a dedicated, sealable, and compatible hazardous waste container (e.g., high-density polyethylene - HDPE).[2][9]

    • Do not mix this waste with other waste streams.[3]

    Step 2: Liquid Waste Collection

    • If the compound is in solution, collect the waste in a labeled, leak-proof hazardous waste container.[2]

    • The container must be compatible with the solvent used.

    • Never leave a funnel in the waste container; it must be kept securely closed except when adding waste.[4]

    Step 3: Contaminated Materials

    • Dispose of all contaminated items, including gloves, bench paper, and pipette tips, in a designated hazardous waste bag or container for solid waste.[2]

    Waste Container Labeling and Storage

    Proper labeling is a regulatory requirement and essential for safety.[15]

    • Labeling: As soon as the first waste is added, affix a "Hazardous Waste" label to the container.[4][9] The label must include:

      • The full chemical name: "1-(2,2-Di(furan-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea"

      • A statement of hazards (e.g., "Toxic," "Irritant," "Peroxide-Former")

      • The approximate quantity of the waste.

      • The date of waste generation.

    • Storage: Store the sealed waste container in a designated satellite accumulation area.[4][17] This area must be:

      • Well-ventilated and cool.

      • Protected from light and heat sources to mitigate the risk of peroxide formation.[1]

      • Equipped with secondary containment to capture any potential leaks.[1][5]

    Diagram: Disposal Workflow

    G Disposal Decision Workflow for 1-(2,2-Di(furan-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea cluster_0 Point of Generation cluster_1 Segregation & Containment cluster_2 Labeling & Storage cluster_3 Final Disposal WasteGen Waste Generated (Solid, Liquid, or Contaminated PPE) SolidWaste Collect in Solid Hazardous Waste Container WasteGen->SolidWaste Solid Residue LiquidWaste Collect in Liquid Hazardous Waste Container WasteGen->LiquidWaste Solution PPEWaste Collect in Solid Hazardous Waste Container WasteGen->PPEWaste Contaminated Items Label Label Container: 'Hazardous Waste' Full Chemical Name Hazards & Date SolidWaste->Label LiquidWaste->Label PPEWaste->Label Store Store in Designated Satellite Area (Cool, Dark, Secondary Containment) Label->Store EHS Contact EHS for Pickup Store->EHS Disposal Disposal via Licensed Hazardous Waste Contractor EHS->Disposal

    Caption: Workflow for the safe disposal of the specified compound.

    Spill Management Protocol

    In the event of a spill, a swift and correct response is crucial to mitigate exposure and environmental contamination. Treat all spills of this material as a major spill. [1]

    Step 1: Evacuate and Alert

    • Immediately alert all personnel in the vicinity of the spill.

    • Evacuate the immediate area.

    Step 2: Contain the Spill

    • If safe to do so, prevent the spill from spreading by using an inert absorbent material such as vermiculite, sand, or a commercial spill kit.[2] Do not use combustible materials like paper towels to absorb the bulk of the spill.

    Step 3: Collect and Dispose

    • Wearing the appropriate PPE, carefully collect the absorbed material using spark-proof tools and place it into a labeled hazardous waste container.[10][12]

    Step 4: Decontaminate the Area

    • Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by a thorough wash with soap and water.[2]

    • Collect all cleaning materials (wipes, absorbent pads) as hazardous waste.

    Step 5: Report

    • Report the incident to your supervisor and your institution's EHS office immediately.[1]

    Final Disposal Pathway

    The ultimate disposal of 1-(2,2-Di(furan-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea waste must be handled by trained professionals in compliance with all regulations.

    • Prohibited Actions: NEVER dispose of this chemical down the drain or in the regular trash.[3][13] This can lead to environmental contamination and potential hazards in the sewage or waste system.[3]

    • Mandatory Procedure: Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[2][3][17] This ensures the waste is managed and likely destroyed via high-temperature incineration in a facility permitted to handle such materials.[17][18]

    By adhering to these rigorous procedures, you contribute to a culture of safety, protect yourself and your colleagues, and ensure the responsible management of novel chemical waste from discovery to disposal.

    References

    • Novel Chemicals with Unknown Hazards SOP. Texas Woman's University. [Link]

    • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

    • How to Handle Research Compounds Safely. Maxed Out Compounds. [Link]

    • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]

    • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

    • The Importance of Chemical Safety in R&D Labs. Wilco Prime. [Link]

    • Chemical Synthesis Safety Tips To Practice in the Lab. Moravek, Inc. [Link]

    • Standard Operating Procedure: Urea. Washington State University. [Link]

    • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]

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    A Procedural Guide for the Safe Handling of 1-(2,2-Di(furan-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea

    Author: BenchChem Technical Support Team. Date: March 2026

    This document provides essential safety protocols for the handling, use, and disposal of 1-(2,2-Di(furan-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea. As this is a novel compound, specific toxicological data is not available. Therefore, the following guidelines are derived from a structural hazard assessment of its constituent moieties: furan, thiophene, and urea. The precautionary principle is paramount; this compound must be treated as hazardous until proven otherwise.[1][2]

    Hazard Assessment: A Structural Perspective

    The risk profile of 1-(2,2-Di(furan-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is based on the known hazards of its structural components.

    • Furan Derivatives : The presence of two furan rings is a significant safety concern. Furan itself is a toxic, volatile, and flammable liquid suspected of being a human carcinogen.[3] It may also form explosive peroxides upon exposure to air.[3] Derivatives should be handled with precautions to prevent inhalation, skin contact, and exposure to ignition sources.[4][5]

    • Thiophene Derivatives : Thiophene and its derivatives can be harmful if inhaled or absorbed through the skin, causing irritation to the skin and eyes.[6][7] They are also generally flammable.[7][8]

    • Urea Core : While many simple ureas have low toxicity, they can cause skin and eye irritation.[9][10] The overall hazard is dictated by the more hazardous furan and thiophene substituents.

    Given these components, the compound should be assumed to be toxic, an irritant, and potentially carcinogenic, with unknown reactivity. All handling procedures must aim to minimize all potential routes of exposure—inhalation, dermal contact, and ingestion.[11]

    Personal Protective Equipment (PPE)

    A comprehensive PPE strategy is mandatory to create a complete barrier between the researcher and the chemical.[12]

    PPE Category Item Specifications and Rationale
    Eye Protection Safety Goggles & Face ShieldTightly fitting, splash-resistant safety goggles are required at all times.[13] A full-face shield must be worn over the goggles when handling the solid or solutions to protect against splashes.[2][14]
    Hand Protection Chemical-Resistant GlovesWear double-layered nitrile or neoprene gloves.[2][14] Inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if contamination is suspected and always before leaving the work area.[13]
    Body Protection Flame-Resistant Laboratory CoatA fully-buttoned, flame-resistant lab coat with long sleeves and tight-fitting cuffs is required to protect skin and personal clothing from potential splashes and fire hazards.[13][14]
    Respiratory Protection Certified Chemical Fume HoodAll handling of the solid compound and its solutions must be performed within a properly functioning and certified chemical fume hood to prevent inhalation of dust or vapors.[12][14]
    Foot Protection Closed-Toe ShoesSturdy, closed-toe shoes are required for all laboratory work to protect feet from spills.[14]
    Operational Plan: Step-by-Step Handling Protocol

    Adherence to a strict, methodical workflow is critical for minimizing risk.

    3.1. Preparation

    • Designated Area : Cordon off a specific area within a chemical fume hood for the procedure.[12]

    • Emergency Equipment Check : Confirm that a safety shower and eyewash station are unobstructed and have been recently tested.[13] Have a spill kit appropriate for solid chemical spills readily available.[14]

    • Decontamination : Prepare a designated container for all disposable items that will come into contact with the chemical.

    • Don PPE : Put on all required PPE as specified in the table above before approaching the work area.

    3.2. Handling and Use (Inside Chemical Fume Hood)

    • Weighing : When weighing the solid, use anti-static weighing paper or a boat. Perform the operation slowly and carefully to prevent the generation of airborne dust.

    • Transfers : Use a spatula to transfer the solid. Avoid pouring the dry powder. If making a solution, add the solid to the solvent slowly while stirring to prevent splashing.

    • Containment : Keep all containers holding the compound tightly sealed when not in use.[5] Use secondary containment (e.g., a beaker or tray) to transport the container within the lab.[2]

    3.3. Post-Handling and Decontamination

    • Clean-Up : Wipe down the spatula and the work surface inside the fume hood with an appropriate solvent (e.g., isopropanol or ethanol) and paper towels.

    • Waste Segregation : All disposable items contaminated with the compound (e.g., gloves, weighing paper, paper towels) must be placed in a dedicated, sealed hazardous waste bag or container inside the fume hood.[5]

    • Doff PPE : Remove PPE in the correct order (gloves first, then face shield, lab coat, and goggles) to avoid cross-contamination. Never wear gloves outside of the laboratory area.

    • Hygiene : Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[7][15]

    Disposal Plan

    All waste generated from handling this compound must be treated as hazardous waste.[12]

    • Solid Waste : Collect all contaminated solid waste, including excess compound, contaminated gloves, and cleaning materials, in a clearly labeled, leak-proof hazardous waste container.[16][17] The label must read "Hazardous Waste" and list the full chemical name.[18]

    • Liquid Waste : Unused solutions containing the compound must be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless approved by your institution's safety office.[19]

    • Empty Containers : Any "empty" container that held the original compound must be treated as hazardous waste and disposed of through the institutional chemical waste program. Do not rinse into the sewer system.[20][21]

    • Pickup : Store waste containers in a designated satellite accumulation area.[22] Arrange for pickup by your institution's Environmental Health and Safety (EHS) department.[23] Never pour this chemical or its solutions down the drain.[19]

    Workflow Visualization

    The following diagram outlines the critical steps for safely handling 1-(2,2-Di(furan-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea.

    cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Decontamination & Exit cluster_disposal 4. Waste Management prep_area Designate Area in Fume Hood check_safety Check Eyewash/ Shower/Spill Kit prep_area->check_safety don_ppe Don All Required PPE check_safety->don_ppe weigh Weigh Compound (Minimize Dust) don_ppe->weigh transfer Transfer/Dissolve Carefully weigh->transfer contain Keep Containers Sealed transfer->contain decon Decontaminate Tools & Surfaces contain->decon seg_waste Segregate Contaminated Disposables decon->seg_waste doff_ppe Doff PPE Correctly seg_waste->doff_ppe collect_waste Collect Waste in Labeled Containers seg_waste->collect_waste wash Wash Hands Thoroughly doff_ppe->wash store_waste Store in Satellite Accumulation Area collect_waste->store_waste arrange_pickup Arrange EHS Pickup store_waste->arrange_pickup

    Safe Handling and Disposal Workflow

    References

    • ScienceLab.com. (2005). Material Safety Data Sheet Thiophene. Retrieved from [Link]

    • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Thiophene. Retrieved from [Link]

    • Washington State University. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Urea. Retrieved from [Link]

    • University of North Carolina at Charlotte Environmental Health and Safety. (n.d.). Novel Chemicals With Unknown Hazards. Retrieved from [Link]

    • Hasa Inc. (2018). Safety Data Sheet: Urea 46-0-0. Retrieved from [Link]

    • BioSpectra, Inc. (2020). Urea SDS. Retrieved from [Link]

    • University of Wisconsin-Milwaukee. (n.d.). Novel Chemicals with Unknown Hazards SOP. Retrieved from [Link]

    • New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Furan. Retrieved from [Link]

    • OCI Nitrogen. (2015). Safety Data Sheet: Urea. Retrieved from [Link]

    • Old Dominion University Environmental Health and Safety. (2020). Laboratory Waste Management Guidelines. Retrieved from [Link]

    • Western Carolina University. (n.d.). Standard Operating Procedure for the use of Furan. Retrieved from [Link]

    • National Institutes of Health. (2022). NIH Waste Disposal Guide. Retrieved from [Link]

    • Purdue University Environmental Health and Safety. (n.d.). Unknown Chemicals. Retrieved from [Link]

    • University of Tennessee Knoxville Environment, Health and Safety. (n.d.). Chapter 7 - Safe Chemical Use. Retrieved from [Link]

    • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

    • Nicolaus Copernicus University. (2021). Instructions for handling laboratory waste. Retrieved from [Link]

    • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

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